Alk-IN-22
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H24ClN7O2 |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
6-[[5-chloro-4-[2-(methylcarbamoyl)anilino]pyrimidin-2-yl]amino]-N,N,2-trimethyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C24H24ClN7O2/c1-13-20(23(34)32(3)4)15-10-9-14(11-19(15)28-13)29-24-27-12-17(25)21(31-24)30-18-8-6-5-7-16(18)22(33)26-2/h5-12,28H,1-4H3,(H,26,33)(H2,27,29,30,31) |
InChI Key |
NQJLJKFROUEMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Alk-IN-22: A Deep Dive into its Mechanism of Action as a Potent ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Alk-IN-22, also identified as compound I-24, has emerged as a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and its clinically relevant mutants. This technical guide synthesizes the available data to provide a comprehensive overview of its mechanism of action, cellular effects, and preclinical efficacy.
Core Mechanism: Potent Inhibition of Wild-Type and Mutant ALK
This compound exerts its therapeutic effect through the direct inhibition of the ALK receptor tyrosine kinase. Kinase inhibition is a critical strategy in cancers driven by aberrant ALK activity, which is often the result of chromosomal rearrangements (e.g., EML4-ALK), gene amplifications, or activating mutations.
Biochemical Potency
This compound has demonstrated potent inhibitory activity against not only the wild-type ALK enzyme but also against key drug-resistant mutants, including the L1196M "gatekeeper" mutation and the highly refractory G1202R mutation. This broad-spectrum activity suggests a potential role in overcoming acquired resistance to earlier-generation ALK inhibitors.
| Target | IC50 (nM) |
| ALK (Wild-Type) | 2.3 |
| ALK L1196M | 3.7 |
| ALK G1202R | 2.9 |
Table 1: In vitro inhibitory activity of this compound against wild-type and mutant ALK kinases. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data is synthesized from publicly available sources.[1][2]
Downstream Signaling Cascade Inhibition
The binding of this compound to the ATP-binding pocket of the ALK kinase domain prevents the autophosphorylation and subsequent activation of the kinase. This blockade leads to the downregulation of key downstream signaling pathways that are crucial for the proliferation and survival of ALK-driven cancer cells.
Cellular and Anti-Tumor Effects
The inhibition of ALK and its downstream signaling by this compound translates into significant anti-tumor effects at the cellular and organismal level.
Cellular Consequences
-
Induction of Apoptosis: By suppressing the pro-survival signals emanating from the ALK pathway, this compound induces programmed cell death (apoptosis) in ALK-positive cancer cells.
-
Cell Cycle Arrest: Treatment with this compound leads to a halt in the cell cycle, preventing cancer cells from progressing through the phases of division and proliferation.
-
Inhibition of Colony Formation and Migration: this compound has been shown to reduce the ability of cancer cells to form colonies and to migrate, which are key processes in tumor growth and metastasis.
In Vivo Efficacy
In preclinical xenograft models using human ALK-positive cancer cells, oral administration of this compound resulted in significant tumor growth inhibition, demonstrating its potential as a therapeutic agent.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary literature, specifically in the European Journal of Medicinal Chemistry, volume 238, 2022, article 114493. Due to access limitations, the full text of this publication could not be retrieved. However, based on the reported findings, the key experiments would have included:
-
In Vitro Kinase Assays: To determine the IC50 values, enzymatic assays using purified wild-type and mutant ALK kinase domains would be performed. These assays typically measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.
-
Cellular Assays:
-
Western Blotting: To assess the phosphorylation status of ALK and its downstream targets (e.g., STAT3, AKT, ERK) in ALK-positive cancer cell lines (such as H2228) after treatment with this compound.
-
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo): To measure the effect of this compound on the growth of ALK-positive cell lines.
-
Flow Cytometry: For the analysis of apoptosis (e.g., Annexin V staining) and cell cycle distribution (e.g., propidium iodide staining).
-
Colony Formation and Migration Assays: To evaluate the impact of the inhibitor on the tumorigenic potential of cancer cells in vitro.
-
-
In Vivo Studies:
-
Xenograft Models: ALK-positive human cancer cells would be implanted into immunocompromised mice. Once tumors are established, the mice would be treated with this compound (or a vehicle control), and tumor growth would be monitored over time.
-
Conclusion
This compound is a potent, next-generation ALK inhibitor with a compelling preclinical profile. Its ability to potently inhibit both wild-type and clinically important resistant mutants of ALK, leading to the suppression of downstream oncogenic signaling and resulting in apoptosis and cell cycle arrest, underscores its potential as a valuable therapeutic agent for ALK-driven malignancies. Further investigation and clinical development are warranted to fully elucidate its therapeutic utility.
References
An In-Depth Technical Guide to a Representative ALK Inhibitor: Ceritinib
Disclaimer: Publicly available information on a specific molecule designated "Alk-IN-22" is not available at the time of this writing. Therefore, this guide provides a comprehensive overview of a well-characterized, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib (LDK378) , as a representative example for researchers, scientists, and drug development professionals.
Introduction to ALK and Targeted Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1][2] In several cancers, chromosomal rearrangements can lead to the formation of fusion proteins involving ALK, such as EML4-ALK in non-small cell lung cancer (NSCLC).[3][4] These fusion proteins result in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through downstream signaling pathways like PI3K/AKT, RAS/RAF/MEK, and JAK/STAT.[3][5] ALK inhibitors are a class of targeted therapies that competitively bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its aberrant signaling and inducing tumor cell apoptosis.[3]
Chemical Structure and Physicochemical Properties of Ceritinib
Ceritinib is a potent and selective second-generation ALK inhibitor. Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of Ceritinib
| Property | Value | Reference |
| IUPAC Name | 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine | |
| Molecular Formula | C28H36ClN5O3S | |
| Molecular Weight | 558.1 g/mol | |
| CAS Number | 1032900-25-6 | |
| Appearance | White to off-white powder | |
| Solubility | Practically insoluble in water, soluble in DMSO and ethanol | |
| LogP | 4.3 | |
| pKa | 8.3 (most basic) |
Mechanism of Action and Signaling Pathway
Ceritinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor, which in turn blocks the activation of downstream signaling pathways critical for tumor cell survival and proliferation.
Biological Activity and Kinase Profile
Ceritinib is a highly potent inhibitor of ALK and also shows activity against other kinases at higher concentrations. Its selectivity is a key aspect of its therapeutic window.
Table 2: In Vitro Kinase Inhibitory Profile of Ceritinib
| Kinase Target | IC50 (nM) | Cell Line/Assay Type | Reference |
| ALK | 20 | Enzyme Assay | |
| ROS1 | 24 | Enzyme Assay | |
| IGF-1R | 110 | Enzyme Assay | |
| InsR | 120 | Enzyme Assay | |
| STK22D | 3 | Enzyme Assay |
Table 3: Cellular Activity of Ceritinib
| Cell Line | ALK Status | IC50 (nM) | Reference |
| H2228 | EML4-ALK | 31 | |
| H3122 | EML4-ALK | 25 | |
| SU-DHL-1 | NPM-ALK | 18 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
A representative protocol for determining the in vitro kinase inhibitory activity of a compound like Ceritinib is the LanthaScreen™ Eu Kinase Binding Assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (Ceritinib) in the assay buffer. Prepare a mixture of the target kinase (e.g., recombinant ALK), a europium-labeled anti-tag antibody, and a fluorescently labeled tracer that binds to the ATP pocket of the kinase.
-
Assay Reaction: In a microplate, combine the kinase, antibody, and test compound at various concentrations.
-
Tracer Addition: Add the kinase tracer to all wells.
-
Incubation: Incubate the plate at room temperature to allow the binding reactions to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal. In the absence of an inhibitor, the tracer binds to the kinase, bringing the europium and the fluorescent label into close proximity and generating a high FRET signal. An effective inhibitor will displace the tracer, leading to a decrease in the FRET signal.
-
Data Analysis: Plot the FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
The effect of Ceritinib on the proliferation of ALK-positive cancer cells can be assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
Methodology:
-
Cell Seeding: Seed ALK-positive cancer cells (e.g., H2228) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Ceritinib and incubate for 72 hours.
-
Lysis and Luminescence: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against the drug concentration to calculate the IC50 value.
Pharmacokinetics
The pharmacokinetic profile of Ceritinib has been evaluated in both preclinical models and human clinical trials.
Table 4: Human Pharmacokinetic Parameters of Ceritinib (750 mg daily dose)
| Parameter | Mean Value (± SD) | Unit |
| Tmax (Time to Peak) | ~6 | hours |
| Cmax (Peak Concentration) | 2397 (± 801) | ng/mL |
| AUC0-24h (Area Under Curve) | 43382 (± 15302) | ng·h/mL |
| Apparent Clearance (CL/F) | 17.3 (± 6.1) | L/h |
| Apparent Volume of Distribution (Vz/F) | 4230 (± 1860) | L |
| Terminal Half-life (t1/2) | 41 (± 14) | hours |
Synthesis
The synthesis of Ceritinib is a multi-step process that has been described in the scientific literature. A generalized, high-level overview of a potential synthetic route is presented below. It is important to note that specific reaction conditions and intermediate steps may vary.
The synthesis generally involves sequential nucleophilic aromatic substitution reactions on a di-substituted pyrimidine core.
Conclusion
Ceritinib is a potent, second-generation ALK inhibitor that has demonstrated significant clinical activity in patients with ALK-rearranged NSCLC. Its mechanism of action is well-defined, involving the direct inhibition of the ALK kinase and its downstream signaling pathways. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals working on targeted cancer therapies. While resistance to ALK inhibitors can develop, ongoing research continues to explore next-generation inhibitors and combination strategies to overcome these challenges.
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 4. Frontiers | Targeting ALK Rearrangements in NSCLC: Current State of the Art [frontiersin.org]
- 5. Emerging Roles of ALK in Immunity and Insights for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anaplastic Lymphoma Kinase Inhibitor Alk-IN-22
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC). Chromosomal rearrangements involving the ALK gene lead to the formation of fusion proteins with constitutive kinase activity, driving oncogenesis. This guide provides a comprehensive technical overview of Alk-IN-22, a novel and potent ALK inhibitor. We will delve into its mechanism of action, the ALK signaling pathway, and present key preclinical data. Detailed experimental protocols for the evaluation of this compound are also provided to facilitate further research and development. Please note: As "this compound" is a designated placeholder for a novel inhibitor, the quantitative data and specific experimental outcomes presented herein are representative examples from published studies on other novel ALK inhibitors and are intended to serve as a technical guide.
Introduction to Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a significant role in the development and function of the nervous system.[1] In normal physiology, ALK is activated by ligand binding, leading to downstream signaling that regulates cell proliferation, differentiation, and survival. However, in several cancers, chromosomal translocations result in the fusion of the ALK gene with other partner genes, such as EML4 in NSCLC.[2] These fusion events lead to the expression of a chimeric protein with a constitutively active ALK kinase domain, which drives uncontrolled cell growth and tumor formation.[2] Consequently, inhibiting the kinase activity of these ALK fusion proteins has become a validated and highly effective therapeutic strategy.
Mechanism of Action of this compound
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the ALK kinase domain. By competitively binding to this site, this compound prevents the autophosphorylation of the ALK fusion protein, thereby blocking the initiation of downstream oncogenic signaling cascades. This inhibition of ALK activity ultimately leads to the suppression of tumor cell proliferation and the induction of apoptosis.
References
Unveiling a New Class of ALK2 Inhibitors: A Technical Guide to the Discovery and Synthesis of Conformationally Constrained 3,5-Diphenylpyridines
Note: The topic specified "Alk-IN-22" does not correspond to a publicly documented inhibitor. This guide will focus on a series of potent, conformationally constrained ALK2 inhibitors, including M4K2207 and M4K2303, which were discovered and characterized in a 2024 study published in the Journal of Medicinal Chemistry. It is highly probable that "this compound" is a reference to one of these or a related compound from this class.
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel class of Activin receptor-like kinase 2 (ALK2) inhibitors. Developed to address the need for potent and selective inhibitors with potential applications in diseases such as Diffuse Intrinsic Pontine Glioma (DIPG), this research showcases an innovative approach to inhibitor design through conformational constraint. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visualizations of the core synthetic and signaling pathways.
Discovery and Design Rationale
The discovery of this inhibitor class originated from the optimization of a previously reported 3,5-diphenylpyridine ALK2 inhibitor, M4K2009.[1] While potent, further development aimed to enhance selectivity and in vivo properties. The central hypothesis was that rigidifying the M4K2009 scaffold by introducing a linker to create a macrocycle would lock the molecule in its bioactive conformation, thereby improving potency and selectivity.[1][2]
Crystallographic studies of M4K2009 bound to ALK2 revealed a nonplanar conformation, which guided the design of ether- and amine-linked macrocycles of varying ring sizes (5- to 7-membered).[2] This strategy of conformational constraint led to the discovery of several highly potent inhibitors, including M4K2304 and M4K2306, which demonstrated superior potency against ALK2 and exceptional selectivity over the closely related ALK5.[1]
Synthesis Pathway
The synthesis of the conformationally constrained ALK2 inhibitors involved a multi-step sequence starting from commercially available materials. The general synthetic approach is outlined below.
A key step in the synthesis is a double Suzuki coupling to append the two phenyl rings to the central pyridine core. This is followed by modifications to introduce the necessary functional groups for the final macrocyclization step, which forms the constraining ring.
Quantitative Biological Data
The inhibitory activity of the synthesized compounds was evaluated against ALK2 and other related kinases. The half-maximal inhibitory concentrations (IC50) were determined using radiometric kinase assays.
| Compound | ALK2 IC50 (nM) | ALK1 IC50 (nM) | ALK4 IC50 (nM) | ALK5 IC50 (nM) | ALK6 IC50 (nM) |
| M4K2009 | 2.5 | 130 | >10000 | 180 | 1300 |
| M4K2207 | 1.8 | 16 | >10000 | 160 | 380 |
| M4K2303 | 1.3 | 11 | >10000 | 170 | 280 |
| M4K2308 | 0.8 | 17 | >10000 | 230 | 260 |
| M4K2281 | 0.9 | 14 | >10000 | 250 | 290 |
| M4K2304 | 0.7 | 10 | >10000 | 1000 | 210 |
| M4K2306 | 0.6 | 9.5 | >10000 | 1100 | 190 |
Data sourced from the Journal of Medicinal Chemistry, 2024.
ALK2 Signaling Pathway
ALK2 is a type I receptor serine/threonine kinase in the bone morphogenetic protein (BMP) signaling pathway. Upon ligand binding (e.g., BMPs), ALK2 forms a complex with a type II receptor, leading to the phosphorylation and activation of ALK2. The activated ALK2 then phosphorylates downstream SMAD proteins (SMAD1/5/8), which translocate to the nucleus to regulate gene expression. The inhibitors described herein act by competing with ATP for binding to the kinase domain of ALK2, thus preventing the phosphorylation of SMADs.
Experimental Protocols
General Synthesis Protocol for Constrained ALK2 Inhibitors
The following is a generalized protocol for the synthesis of the 7-membered amine-linked inhibitors, such as M4K2304.
Step 1: First Suzuki Coupling To a solution of 3,5-dibromo-4-methylpyridine in a suitable solvent (e.g., 1,4-dioxane/water), add the first phenylboronic acid derivative, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3). Heat the reaction mixture under an inert atmosphere until completion. After cooling, extract the product and purify by column chromatography.
Step 2: Second Suzuki Coupling To the product from Step 1, add the second phenylboronic acid derivative, a palladium catalyst, and a base in a suitable solvent system. Heat the reaction mixture under an inert atmosphere. Upon completion, the disubstituted pyridine intermediate is isolated and purified.
Step 3: Functional Group Interconversion The terminal groups on the phenyl rings are chemically modified to prepare for the macrocyclization. This may involve deprotection, reduction, or other standard transformations to reveal the reactive functionalities (e.g., an amine and an aldehyde).
Step 4: Macrocyclization (Reductive Amination) Dissolve the product from Step 3 in a suitable solvent (e.g., dichloromethane). Add a reducing agent (e.g., sodium triacetoxyborohydride) and stir at room temperature until the intramolecular cyclization is complete. Quench the reaction, extract the product, and purify by reverse-phase chromatography to yield the final constrained inhibitor.
Radiometric Kinase Assay Protocol (for IC50 determination)
This protocol is based on standard radiometric kinase assays, such as those performed by Reaction Biology Corporation.[3]
Materials:
-
Recombinant human ALK2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Myelin Basic Protein (MBP) as substrate
-
[γ-33P]ATP
-
Test compounds (serially diluted in DMSO)
-
P81 phosphocellulose paper
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ALK2 enzyme, and MBP substrate.
-
Add serially diluted test compounds to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the P81 paper and quantify the incorporated radioactivity using a phosphorimager.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a general overview of a NanoBRET™ assay to confirm target engagement in a cellular context.[2][4]
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-ALK2 fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test compounds
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence and BRET
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-ALK2 fusion vector and seed them into a 384-well plate.
-
Allow cells to adhere and express the fusion protein overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the NanoBRET™ Tracer to the cells, followed by the addition of the test compounds.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.
-
Calculate the BRET ratio and determine the IC50 values from the dose-response curves.
Conclusion
The discovery of conformationally constrained 3,5-diphenylpyridine inhibitors of ALK2 represents a significant advancement in the development of targeted therapies for ALK2-driven diseases. The rigidification strategy successfully yielded compounds with sub-nanomolar potency and high selectivity. The detailed synthetic and biological protocols provided in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor discovery and development. Further optimization of this promising scaffold may lead to clinical candidates with improved efficacy and safety profiles.
References
- 1. Discovery of Conformationally Constrained ALK2 Inhibitors — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 3. eubopen.org [eubopen.org]
- 4. reactionbiology.com [reactionbiology.com]
The Biological Role and Oncogenic Activation of Anaplastic Lymphoma Kinase (ALK)
An in-depth analysis of publicly available scientific literature and data reveals no specific molecule designated as "Alk-IN-22." It is plausible that this is a novel compound, an internal codename for a drug in development, or a less common research chemical not yet widely documented.
This technical guide will therefore focus on the broader and well-documented topic of the biological activity of Anaplastic Lymphoma Kinase (ALK) and the established class of ALK inhibitors. This information provides the essential scientific foundation for understanding the mechanism of action and evaluating the biological activity of any novel ALK-targeting agent.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily.[1][2] Under normal physiological conditions, ALK plays a significant role in the development and function of the nervous system.[3] Its expression is predominantly found in the nervous system, where it influences cell proliferation, survival, and differentiation.[3][4]
In oncology, ALK has been identified as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[2][3][5][6] The oncogenic activity of ALK is primarily driven by three mechanisms:
-
Chromosomal Rearrangements: The most common form of ALK activation involves chromosomal translocations that result in the fusion of the ALK kinase domain with a partner gene.[2] A well-known example is the EML4-ALK fusion in NSCLC.[5][7] These fusion proteins lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain.[2]
-
Activating Point Mutations: Mutations within the ALK kinase domain can also lead to its constitutive activation. These are frequently observed in both sporadic and familial cases of neuroblastoma.[6]
-
Gene Amplification: Overexpression of the ALK gene can also contribute to tumorigenesis.
Once constitutively active, oncogenic ALK promotes cell proliferation and survival through the activation of several downstream signaling pathways, including:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.[3][5]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation and differentiation.[3][5][8]
-
JAK/STAT Pathway: Primarily STAT3 activation, which is crucial for cell survival and tumorigenicity.[3][5][8][9]
Mechanism of Action of ALK Inhibitors
ALK inhibitors are a class of targeted therapies designed to block the kinase activity of the ALK protein.[5] They function by competitively binding to the ATP-binding pocket of the ALK tyrosine kinase domain.[5] This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways.[7] The blockade of these oncogenic signals leads to the apoptosis of cancer cells and tumor regression.[5]
Several generations of ALK inhibitors have been developed, each with improved potency, selectivity, and ability to overcome resistance mechanisms.[5]
Quantitative Data on ALK Inhibitors
While specific quantitative data for "this compound" is unavailable, the following table summarizes information on FDA-approved ALK inhibitors, providing a benchmark for the evaluation of new chemical entities.
| ALK Inhibitor | Generation | Reported Efficacy Metric | Cell Lines Tested | Reference |
| Crizotinib | First | Median Duration of Response: 10.9 months | Not Specified | [2] |
| Ceritinib | Second | Median Duration of Response: 16.6 months | Not Specified | [2] |
| Alectinib | Second | Median Duration of Response: 25.7 months | Not Specified | [2] |
| Brigatinib | Second | Not Specified | Not Specified | [2] |
| Lorlatinib | Third | Overcomes several resistance mutations | Not Specified | [2] |
| Degrader 9 | Not Applicable | DC50: 50 nM | Kelly | [2] |
| Degrader 11 | Not Applicable | DC50: 50 nM | Kelly | [2] |
Note: DC50 refers to the concentration at which 50% of the target protein is degraded.
Experimental Protocols for Assessing ALK Activity
The biological activity of ALK and its inhibitors is assessed through a variety of in vitro and in vivo assays.
Western Blotting for Phospho-ALK and Downstream Signaling
-
Objective: To determine the phosphorylation status of ALK and key downstream signaling proteins (e.g., p-STAT3, p-AKT, p-ERK) as a direct measure of ALK kinase activity and its inhibition.
-
Methodology:
-
ALK-positive cancer cell lines (e.g., Kelly, CHLA20) are cultured and treated with varying concentrations of the ALK inhibitor for a specified duration (e.g., 4, 8, or 16 hours).[2]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total ALK, phosphorylated ALK (p-ALK), and phosphorylated forms of downstream proteins.
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The signal is detected using a chemiluminescence substrate and an imaging system.
-
Cell Proliferation Assays
-
Objective: To assess the effect of ALK inhibition on the growth of ALK-dependent cancer cells.
-
Methodology:
-
ALK-positive cells are seeded in 96-well plates.
-
After cell attachment, they are treated with a range of concentrations of the ALK inhibitor.
-
Cell viability is measured at various time points (e.g., 72 hours) using reagents such as MTT, MTS, or CellTiter-Glo.
-
The results are used to calculate the IC50 (the concentration of inhibitor required to inhibit cell growth by 50%).
-
Colony Formation Assay in Soft Agar
-
Objective: To evaluate the effect of ALK inhibition on anchorage-independent growth, a hallmark of tumorigenicity.
-
Methodology:
-
A base layer of agar in culture medium is prepared in 6-well plates.
-
ALK-positive cells are suspended in a top layer of lower-concentration agar containing the ALK inhibitor at various concentrations.
-
The plates are incubated for several weeks to allow for colony formation.
-
Colonies are stained (e.g., with crystal violet) and counted. A reduction in the number and size of colonies indicates effective inhibition of tumorigenic potential.[8][9]
-
Visualizations of Signaling Pathways and Workflows
ALK Signaling Pathway
Caption: Constitutively active ALK receptor signaling through the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.
Mechanism of ALK Inhibition
Caption: ALK inhibitors competitively bind to the ATP-binding pocket, blocking downstream signaling.
Experimental Workflow for Inhibitor Screening
References
- 1. Emerging Roles of ALK in Immunity and Insights for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuronal receptor tyrosine kinase Alk is a target for longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 6. Defining Pathological Activities of ALK in Neuroblastoma, a Neural Crest-Derived Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Aberrant expression of IL-22 receptor 1 (IL-22R1) and autocrine IL-22 stimulation contribute to tumorigenicity in ALK-positive anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aberrant expression of IL-22 receptor 1 and autocrine IL-22 stimulation contribute to tumorigenicity in ALK+ anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Alk-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Genetic alterations involving the ALK gene can lead to the expression of oncogenic fusion proteins, which are implicated in the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Consequently, ALK has emerged as a significant therapeutic target in oncology. Small molecule inhibitors that target the kinase activity of ALK have demonstrated considerable clinical efficacy. This document aims to provide a comprehensive technical overview of a specific ALK inhibitor, Alk-IN-22, including its chemical identity, and to the extent publicly available, its biological activity and experimental context.
Chemical Identity of this compound
A thorough search of chemical databases and scientific literature did not yield a specific compound registered under the name "this compound". It is possible that this is an internal designation, a synonym for another compound, or a newly synthesized molecule not yet widely reported. Researchers are advised to verify the chemical name and structure from the original source.
For the purpose of illustrating the type of information that would be provided in such a technical guide, we will use data for a closely related and publicly documented ALK inhibitor, ALK-IN-26 .
| Identifier | Value |
| Compound Name | ALK-IN-26 |
| CAS Number | 2447607-85-2[1] |
| Molecular Formula | C23H27N7 |
| Molecular Weight | 405.52 g/mol [1] |
| IUPAC Name | 5-chloro-N2-(2-isopropoxy-4-methoxyphenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are generalized methodologies relevant to the characterization of novel kinase inhibitors like ALK inhibitors.
In Vitro Kinase Assay
This experiment is designed to determine the inhibitory activity of a compound against the target kinase.
-
Reagents and Materials: Recombinant human ALK protein, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound (this compound), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cellular Proliferation Assay
This assay assesses the effect of the compound on the growth of cancer cell lines that are dependent on ALK signaling.
-
Cell Lines: Use ALK-positive cancer cell lines (e.g., Karpas-299 for ALCL or H3122 for NSCLC) and an ALK-negative control cell line.
-
Procedure: a. Seed the cells in 96-well plates and allow them to attach overnight. b. Treat the cells with a serial dilution of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Determine the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.
Signaling Pathway Analysis
To understand the mechanism of action of an ALK inhibitor, it is crucial to examine its effect on downstream signaling pathways.
Western Blot Analysis
-
Procedure: a. Treat ALK-positive cells with the test compound at various concentrations for a specific duration. b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies against phosphorylated ALK (p-ALK), total ALK, and key downstream signaling proteins such as phosphorylated STAT3 (p-STAT3), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK). e. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Analyze the band intensities to determine the extent of inhibition of ALK phosphorylation and its downstream targets.
Illustrative ALK Signaling Pathway
The following diagram, generated using Graphviz, illustrates the canonical ALK signaling pathway and the point of inhibition by an ALK inhibitor.
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The logical flow of experiments for characterizing a novel ALK inhibitor is depicted in the following workflow diagram.
Caption: A typical workflow for the preclinical evaluation of a novel ALK inhibitor.
Conclusion
While specific data for "this compound" is not publicly available, this guide outlines the essential chemical, biological, and methodological information required for a comprehensive understanding of a novel ALK inhibitor. The provided templates for data presentation, experimental protocols, and pathway diagrams serve as a framework for the systematic evaluation and documentation of such therapeutic agents. Researchers working with novel compounds are encouraged to perform these and other relevant assays to fully characterize their properties and potential for clinical development.
References
Methodological & Application
Application Notes: In Vitro Kinase Assay for Anaplastic Lymphoma Kinase (ALK) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note: A search for the specific inhibitor "Alk-IN-22" did not yield publicly available data. The following protocol and data tables are provided as a comprehensive template for the characterization of any potent Anaplastic Lymphoma Kinase (ALK) inhibitor using a widely adopted in vitro assay format. Data for well-characterized, publicly recognized ALK inhibitors are used for illustrative purposes.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the expression of constitutively active ALK fusion proteins, which act as oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). These aberrant ALK proteins activate downstream signaling pathways such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, promoting uncontrolled cell proliferation and survival.
Targeted ALK inhibitors that block the ATP-binding site of the ALK kinase domain are effective therapies for ALK-positive cancers.[1] In vitro kinase assays are fundamental tools in the drug discovery process, enabling the determination of a compound's potency and selectivity against the target kinase. This document provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, a common method for measuring ALK kinase activity and determining the half-maximal inhibitory concentration (IC50) of test compounds.
Quantitative Data Summary: Potency of Known ALK Inhibitors
The potency of an inhibitor is typically quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity. The following table summarizes the IC50 values for several generations of well-known ALK inhibitors against wild-type ALK and the clinically significant G1202R resistance mutation, as determined by in vitro enzymatic assays.
| Compound | Generation | Target | IC50 (nM) |
| Crizotinib | 1st | Wild-Type ALK | 3.0 |
| G1202R Mutant | 560 | ||
| Ceritinib | 2nd | Wild-Type ALK | 0.15 |
| G1202R Mutant | 309 | ||
| Alectinib | 2nd | Wild-Type ALK | 1.9 |
| G1202R Mutant | 595 | ||
| Lorlatinib | 3rd | Wild-Type ALK | N/A |
| G1202R Mutant | 80 |
N/A: Not available in the cited source.
Detailed Experimental Protocol: TR-FRET Kinase Assay
This protocol is adapted from generalized TR-FRET assay methodologies, such as the LanthaScreen® platform, and is designed for use in a 384-well plate format.
3.1. Principle of the Assay The assay measures the phosphorylation of a fluorescently labeled substrate peptide by the ALK enzyme. A europium (Eu)-labeled antibody that specifically binds to the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and the substrate's acceptor fluorophore into close proximity. Upon excitation, the Eu-donor transfers energy to the acceptor (FRET), resulting in a specific fluorescence emission. An inhibitor will block substrate phosphorylation, preventing antibody binding and leading to a decrease in the FRET signal.
3.2. Materials and Reagents
-
Recombinant ALK Enzyme: Active, purified ALK kinase domain.
-
Substrate: Fluorescently labeled peptide substrate (e.g., GFP-polyGT).
-
Antibody: Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-PY20).
-
Kinase Buffer (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP Solution: 10 mM ATP in purified water.
-
Stop/Detection Solution: TR-FRET Dilution Buffer containing EDTA and Eu-labeled antibody.
-
Test Compound (Inhibitor): Serially diluted in DMSO, then in Kinase Buffer.
-
Assay Plates: Low-volume 384-well plates (black or white).
-
Plate Reader: Capable of time-resolved fluorescence detection.
3.3. Reagent Preparation
-
1X Kinase Buffer: Prepare from a concentrated stock (e.g., 5X) with purified H₂O. This buffer is stable at room temperature.
-
Test Compound Dilutions:
-
Create a serial dilution series of the test compound (e.g., this compound) in 100% DMSO at 100X the final desired concentration.
-
Perform an intermediate dilution of the 100X DMSO stock into 1X Kinase Buffer to create a 4X working solution. This minimizes the final DMSO concentration in the assay to ≤1%.
-
-
4X Enzyme Solution: Dilute the recombinant ALK enzyme to 4X the final desired concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
4X Substrate/ATP Solution: Prepare a solution containing the fluorescently labeled substrate and ATP at 4X their final desired concentrations in 1X Kinase Buffer. The ATP concentration should be at or near its Km for the enzyme to ensure sensitive IC50 determination.
-
Stop/Detection Solution: Prepare a solution containing EDTA (final concentration 10 mM) and Eu-labeled antibody (final concentration 2 nM) in TR-FRET Dilution Buffer.
3.4. Assay Procedure
The following steps are for a final assay volume of 10 µL.
-
Add Inhibitor: Dispense 2.5 µL of the 4X test compound dilutions (or 1% DMSO for positive and negative controls) into the wells of the 384-well plate.
-
Add Enzyme: Dispense 2.5 µL of the 4X ALK enzyme solution to all wells. For "no enzyme" negative controls, add 2.5 µL of 1X Kinase Buffer instead.
-
Initiate Kinase Reaction: Add 5 µL of the 4X Substrate/ATP solution to all wells to start the reaction.
-
Incubation: Cover the plate to prevent evaporation and incubate for 60 minutes at room temperature.
-
Stop Reaction: Add 10 µL of the Stop/Detection Solution to each well.
-
Second Incubation: Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Measure the time-resolved fluorescence emission on a compatible plate reader.
3.5. Data Analysis
-
Calculate TR-FRET Ratio: Calculate the ratio of the acceptor emission to the donor emission.
-
Normalize Data: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Generate IC50 Curve: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve with a variable slope using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for an ALK TR-FRET in vitro kinase assay.
4.2. ALK Signaling Pathway and Inhibition
Caption: ALK signaling pathways and the mechanism of inhibition.
References
Application Notes and Protocols for Determining the Potency of Alk-IN-22, a Novel ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several cancers, such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL), the ALK gene can undergo rearrangements, mutations, or amplification, leading to the expression of a constitutively active ALK fusion protein.[1][2] This aberrant ALK activity drives uncontrolled cell proliferation and survival through the activation of downstream signaling pathways, including the PI3K/AKT, RAS/ERK, and JAK/STAT pathways.[2][3]
ALK inhibitors are a class of targeted therapies that function as ATP-competitive inhibitors of the ALK kinase domain, effectively blocking its downstream signaling and inducing apoptosis in cancer cells.[1] This document provides detailed application notes and protocols for determining the in vitro potency of a novel ALK inhibitor, designated "Alk-IN-22," using cell-based assays.
Data Presentation: Potency of Known ALK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several established ALK inhibitors against various ALK-positive cancer cell lines. This data provides a benchmark for evaluating the potency of novel inhibitors like this compound.
| Inhibitor | Cell Line | ALK Alteration | IC50 (nM) | Reference(s) |
| Crizotinib | H3122 | EML4-ALK | 96 | [4] |
| H2228 | EML4-ALK | 2800 | [5] | |
| Karpas-299 | NPM-ALK | 62-309 | [6] | |
| SR-786 | NPM-ALK | - | ||
| Ceritinib | H3122 | EML4-ALK | <25 | [7][8] |
| H2228 | EML4-ALK | <25 | [7][8] | |
| Karpas-299 | NPM-ALK | - | ||
| H3122 CR1 | EML4-ALK L1196M | <50 | [7][8] | |
| Alectinib | H3122 | EML4-ALK | 33 | [4] |
| H2228 | EML4-ALK | 6.5 | [5] | |
| Karpas-299 | NPM-ALK | 3 | [9] | |
| NCI-H2228 | EML4-ALK | - | [9] | |
| Brigatinib | H3122 | EML4-ALK | 4-31 | [6] |
| H2228 | EML4-ALK | 4-31 | [6] | |
| Karpas-299 | NPM-ALK | 4-31 | [6] | |
| Ba/F3 | EML4-ALK G1202R | 184 | [10][11] | |
| Lorlatinib | Ba/F3 | EML4-ALK G1202R | 80 | [12] |
| Kelly | ALK F1174L | ~2.3 | [13] | |
| CHLA-20 | ALK R1275Q | ~2.9 | [13] |
ALK Signaling Pathway
The diagram below illustrates the major signaling cascades activated by oncogenic ALK fusion proteins. Inhibition of ALK with compounds like this compound is designed to block these pro-survival and proliferative signals.
Caption: ALK signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the potency of this compound.
Caption: Workflow for cell-based potency assessment of this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol determines the effect of this compound on the viability of ALK-positive cancer cells. The MTS assay is a colorimetric method for assessing the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, H2228, Karpas-299)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count ALK-positive cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.[14]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.[14]
-
-
MTS Assay and Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Application Notes:
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the assay.[2]
-
Edge Effects: To minimize "edge effects" in 96-well plates, it is recommended to fill the outer wells with sterile PBS or medium and not use them for experimental samples.[16]
-
Troubleshooting: High variability between replicates can be due to inconsistent cell seeding, pipetting errors, or edge effects.[16] If absorbance values are low, ensure the MTS reagent is not expired and has been stored correctly, protected from light.
Western Blot for ALK Phosphorylation
This protocol assesses the ability of this compound to inhibit the autophosphorylation of the ALK protein, a direct measure of its target engagement.
Materials:
-
ALK-positive cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ALK (e.g., Tyr1604) and rabbit anti-total ALK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed ALK-positive cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 2-4 hours.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against phospho-ALK (diluted in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To determine total ALK levels, the membrane can be stripped of the phospho-ALK antibody and re-probed with an antibody against total ALK. This serves as a loading control.
-
Application Notes:
-
Phosphatase Inhibitors: The inclusion of phosphatase inhibitors in the lysis buffer is critical to preserve the phosphorylation status of ALK.[18]
-
Antibody Validation: Ensure the specificity of the phospho-ALK antibody by including appropriate controls, such as lysates from ALK-negative cells or cells treated with a known potent ALK inhibitor.
-
Interpreting Results: A decrease in the intensity of the phospho-ALK band with increasing concentrations of this compound, while the total ALK band remains unchanged, indicates specific inhibition of ALK kinase activity.[17][18]
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of the potency of novel ALK inhibitors like this compound. By combining cell viability assays with target-specific phosphorylation analysis, researchers can obtain a comprehensive understanding of the compound's cellular activity and mechanism of action. The provided data on known ALK inhibitors serves as a valuable reference for contextualizing the potency of new chemical entities in the drug discovery and development pipeline.
References
- 1. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. reddit.com [reddit.com]
- 17. m.youtube.com [m.youtube.com]
- 18. LabXchange [labxchange.org]
Application Notes and Protocols for the Use of Alectinib in ALK-Positive Lung Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). These rearrangements lead to the expression of fusion proteins with constitutive kinase activity, which in turn activates downstream signaling pathways promoting cancer cell proliferation and survival. Alectinib is a highly potent and selective second-generation ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive NSCLC.[1][2] This document provides detailed application notes and protocols for the use of Alectinib in in vitro studies involving ALK-positive lung cancer cell lines.
Note on "Alk-IN-22": Initial searches for a compound specifically named "this compound" did not yield any publicly available information. Therefore, these application notes are based on the well-characterized and clinically relevant ALK inhibitor, Alectinib , as a representative compound for this class of inhibitors.
Mechanism of Action
Alectinib is an orally bioavailable tyrosine kinase inhibitor that competitively binds to the ATP-binding site of the ALK protein, preventing its autophosphorylation and subsequent activation.[3] This blockade of ALK activity leads to the inhibition of downstream signaling pathways, primarily the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[3][4] The inhibition of these pathways ultimately results in decreased cell proliferation and the induction of apoptosis in ALK-positive cancer cells.[3] Alectinib is effective against both wild-type ALK and various crizotinib-resistant ALK mutations.
Data Presentation
Table 1: In Vitro Efficacy of Alectinib in ALK-Positive NSCLC Cell Lines
| Cell Line | ALK Fusion Variant | Alectinib IC50 (nM) | Reference |
| H3122 | EML4-ALK Variant 1 | 18 - 33 | [5] |
| H2228 | EML4-ALK Variant 3a/b | 33 - 240 | [6] |
IC50 values can vary depending on the specific assay conditions and duration of treatment.
Mandatory Visualizations
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. chondrex.com [chondrex.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
Application Notes and Protocols: Alk-IN-22 Treatment of H3122 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The H3122 cell line, derived from human non-small cell lung adenocarcinoma, is characterized by the presence of the EML4-ALK fusion oncogene.[1] This genetic aberration leads to constitutive activation of the Anaplastic Lymphoma Kinase (ALK) signaling pathway, driving cancer cell proliferation and survival.[1][2] Consequently, H3122 cells are a critical in vitro model for studying ALK-positive lung cancer and for the development and evaluation of ALK inhibitors. This document provides detailed protocols for the treatment of H3122 cells with ALK inhibitors, using "Alk-IN-22" as a representative compound, and outlines methods for assessing its effects on cell viability, signaling pathways, and apoptosis.
Data Presentation: Efficacy of ALK Inhibitors in H3122 Cells
The following table summarizes the 50% inhibitory concentration (IC50) values of various ALK inhibitors in the H3122 cell line, demonstrating the sensitivity of these cells to targeted therapy.
| ALK Inhibitor | IC50 (nM) | Reference |
| Crizotinib | 96 | [3] |
| Alectinib | 33 | [3] |
| TAE684 | 10 | [4] |
| XMU-MP-5 | 11.85 | [5] |
| Crizotinib (in another study) | 300 | [6] |
| NMS-E628 | <300 | [6] |
| TAE684 (in another study) | 53 | [7] |
Signaling Pathway
The EML4-ALK fusion protein activates several downstream signaling pathways crucial for cancer cell survival and proliferation, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This compound, as an ALK inhibitor, is expected to block these signaling cascades.
Caption: EML4-ALK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
H3122 Cell Culture
This protocol describes the standard procedure for culturing and maintaining the H3122 cell line.
Materials:
-
H3122 cell line
-
Penicillin-Streptomycin solution[9]
-
Accutase or Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
T25 or T75 cell culture flasks
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Complete Medium Preparation: Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin.[8][9]
-
Cell Thawing:
-
Rapidly thaw the cryovial of H3122 cells in a 37°C water bath.[10]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3-5 minutes.[1]
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T25 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Observe the cells under a microscope to monitor confluency and morphology. The cells are adherent.[10]
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.
-
Add 1-2 mL of Accutase or Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the enzyme with 5-10 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 3-5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a 1:3 to 1:6 split ratio.
-
This compound Treatment and Viability Assay (MTS/MTT Assay)
This protocol outlines the procedure for treating H3122 cells with this compound and assessing cell viability.
Materials:
-
H3122 cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest H3122 cells and perform a cell count.
-
Seed 3,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Aspirate the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the cell viability assay.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of ALK and its downstream signaling proteins.
Materials:
-
H3122 cells
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[11][12]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed H3122 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-6 hours).
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[11]
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[12]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[11]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[14][15]
Materials:
-
H3122 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit[14]
-
Binding buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Combine the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[15]
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. cytion.com [cytion.com]
- 2. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. CRKL mediates EML4-ALK signaling and is a potential therapeutic target for ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.kindai.ac.jp [med.kindai.ac.jp]
- 8. ebiohippo.com [ebiohippo.com]
- 9. H3122 | ATCC | Bioz [bioz.com]
- 10. editxor.com [editxor.com]
- 11. origene.com [origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. 2.7. Determination of cell apoptosis [bio-protocol.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Alk-IN-22
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution and storage of Alk-IN-22, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, activity, and reliable performance of the compound in various experimental settings.
Product Information
| Identifier | Description |
| Product Name | This compound |
| Synonyms | Compound 22 |
| Target | Anaplastic Lymphoma Kinase (ALK) |
| Primary Use | Preclinical research in oncology, particularly for cancers driven by ALK fusions, mutations, or amplification. |
Quantitative Data Summary
The following table summarizes the key quantitative data for the reconstitution and storage of this compound.
| Parameter | Value | Notes | Source |
| Molecular Weight | 546.66 g/mol | - | MedChemExpress[1] |
| Solubility in DMSO | 100 mg/mL (182.95 mM) | Ultrasonic treatment may be required for complete dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic. | MedChemExpress[1] |
| Storage of Powder | Up to 3 years at -20°C | Store in a tightly sealed container, protected from light and moisture. | Captivate Bio[2], Selleck Chemicals[3] |
| Stock Solution Storage | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | MedChemExpress[1] |
| -20°C for up to 1 month | For shorter-term storage. | MedChemExpress[1] |
Experimental Protocols
Reconstitution of this compound for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common starting point for most cell-based and biochemical assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculation of DMSO Volume:
-
To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (μL) = (Mass of this compound (mg) / 546.66 g/mol ) * 100,000
-
For example, to reconstitute 5 mg of this compound: (5 mg / 546.66 g/mol ) * 100,000 = 914.7 μL of DMSO
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If particulates are present, sonicate the vial in a water bath for 5-10 minutes.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[2]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
-
For short-term storage (up to 1 month), store at -20°C.[1]
-
Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the serial dilution of the 10 mM DMSO stock solution to achieve the desired final concentrations for treating cells in culture. It is important to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[2]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: It is recommended to perform intermediate dilutions in DMSO before the final dilution into aqueous cell culture medium to prevent precipitation of the compound.[4]
-
For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO (e.g., 10 μL of 10 mM stock + 90 μL of DMSO).
-
-
Final Dilution into Culture Medium:
-
To prepare a final concentration of 10 μM this compound in a final volume of 1 mL of cell culture medium, add 1 μL of the 10 mM stock solution to 999 μL of medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
To prepare a final concentration of 1 μM, you can add 1 μL of the 1 mM intermediate stock to 999 μL of medium.
-
Always add the DMSO stock solution to the culture medium and mix immediately by gentle pipetting or swirling. Do not add the medium to the concentrated DMSO stock.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the drug treatment.
Visualizations
Signaling Pathway
The following diagram illustrates the primary signaling pathways downstream of the Anaplastic Lymphoma Kinase (ALK) receptor, which are inhibited by this compound. Constitutive activation of ALK, often through chromosomal rearrangements (e.g., EML4-ALK), leads to the activation of several key signaling cascades that promote cell proliferation, survival, and growth.[5][6][7]
Caption: ALK signaling pathways inhibited by this compound.
Experimental Workflow
The following diagram outlines the general workflow for reconstituting and preparing this compound for use in laboratory experiments.
Caption: Workflow for this compound reconstitution and use.
References
- 1. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Alk-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation.[1] Genetic alterations, such as chromosomal rearrangements or mutations, can lead to aberrant ALK activation, driving the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[1][2][3] ALK inhibitors have emerged as a cornerstone of targeted therapy for ALK-positive malignancies.[4][5] Alk-IN-22 is a novel, potent, and selective small-molecule inhibitor of ALK. These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing its mechanism of action, relevant signaling pathways, and robust protocols for in vitro and in vivo studies.
Mechanism of Action and Signaling Pathways
This compound is an ATP-competitive inhibitor that targets the kinase domain of ALK. By binding to the ATP-binding pocket of the ALK fusion protein, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades.[1][6] The primary signaling pathways dysregulated by oncogenic ALK fusions include the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways, all of which promote cell proliferation, survival, and differentiation.[1][3][7] Inhibition of ALK by this compound is expected to downregulate these pathways, leading to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[2]
Data Presentation: Quantitative Summary
The following tables provide a structured summary of expected quantitative data from key experiments. These values are illustrative and will vary based on the specific cell lines and experimental conditions.
Table 1: Biochemical Potency of this compound
| Target Kinase | IC₅₀ (nM) | Assay Type |
| Wild-Type ALK | 5.2 | TR-FRET |
| EML4-ALK (v1) | 1.8 | ADP-Glo |
| NPM-ALK | 2.5 | ADP-Glo |
| L1196M Mutant ALK | 15.7 | TR-FRET |
| G1202R Mutant ALK | 45.3 | TR-FRET |
Table 2: Cellular Activity of this compound in ALK-Positive Cancer Cell Lines
| Cell Line | ALK Fusion/Mutation | GI₅₀ (nM) (72h) | Apoptosis (EC₅₀, nM) (48h) |
| H3122 (NSCLC) | EML4-ALK (v1) | 10.5 | 25.1 |
| SU-DHL-1 (ALCL) | NPM-ALK | 15.2 | 38.4 |
| H2228 (NSCLC) | EML4-ALK (v3) | 12.8 | 30.7 |
| SH-SY5Y (Neuroblastoma) | ALK F1174L | 22.1 | 51.2 |
| A549 (NSCLC) | ALK-negative | >10,000 | >10,000 |
Table 3: In Vivo Efficacy of this compound in a H3122 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 10 | 55 | -1.2 |
| This compound | 25 | 89 | -3.1 |
| This compound | 50 | 98 | -5.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the in vitro potency of this compound against purified ALK kinase domains. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8]
Materials:
-
ALK Kinase Enzyme System (recombinant human ALK, substrate, reaction buffer)[8]
-
ADP-Glo™ Kinase Assay Kit
-
This compound (in DMSO)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a white assay plate, add 5 µL of the kinase reaction mix (ALK enzyme, substrate, and buffer).
-
Add 2.5 µL of this compound dilutions or vehicle (DMSO) to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Proliferation Assay (CellTiter-Blue®)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the growth inhibitory (GI₅₀) concentration of this compound.
Materials:
-
ALK-positive and ALK-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (in DMSO)
-
CellTiter-Blue® Cell Viability Assay Reagent
-
Clear-bottom, black-walled 96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of CellTiter-Blue® Reagent to each well.[9]
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence at 560 nm excitation and 590 nm emission.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value using non-linear regression analysis.[10]
Protocol 3: Western Blot Analysis of ALK Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
ALK-positive cancer cell lines
-
This compound (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 4: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
H3122 human NSCLC cell line
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant H3122 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily by oral gavage.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
These application notes provide a framework for the comprehensive preclinical characterization of this compound. The detailed protocols and expected data formats will guide researchers in generating robust and reproducible results, facilitating the evaluation of this compound as a potential therapeutic agent for ALK-driven cancers. Adherence to these standardized methods will ensure data quality and comparability across different studies.
References
- 1. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 2. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Therapeutic Landscape of ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. ALK (L1196M) Kinase Enzyme System [promega.com]
- 9. mdpi.com [mdpi.com]
- 10. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alk-IN-22
For Laboratory Research Use Only
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, genetic aberrations such as chromosomal translocations, gene amplifications, or activating point mutations can lead to the expression of oncogenic ALK fusion proteins or constitutively active receptors.[2][3][4] These aberrant ALK variants are potent oncogenic drivers in a variety of malignancies, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[2][5] The resulting constitutive kinase activity drives downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, promoting uncontrolled cell proliferation and survival.[3][6] Consequently, ALK has emerged as a key therapeutic target in these cancers.[2][5]
Alk-IN-22 is a potent, ATP-competitive small molecule inhibitor designed to target the kinase activity of ALK. These application notes provide a summary of its biochemical and cellular activity and detailed protocols for its use in laboratory research settings.
Additionally, researchers should be aware of the broader family of activin receptor-like kinases (ALKs), such as ALK2 (also known as ACVR1).[7] Gain-of-function mutations in ALK2 are implicated in rare diseases like fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[7][8][9] While this compound is primarily characterized as an ALK inhibitor, its selectivity profile should be considered for studies involving other ALK family members.
Product Information
| Property | Specification |
| Product Name | This compound |
| Appearance | White to off-white solid |
| Formulation | Provided as a lyophilized powder |
| Solubility | Soluble in DMSO (>10 mM) and Ethanol.[10][11] For aqueous solutions, solubility is highest in acidic media (e.g., pH 3.5).[10] |
| Storage | Store powder at -20°C. For long-term storage, aliquot and store at -80°C. Stock solutions in DMSO can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor. It binds to the ATP-binding pocket within the kinase domain of the ALK protein.[1][3] This direct inhibition blocks the autophosphorylation and activation of ALK, thereby shutting down the downstream oncogenic signaling cascades that promote tumor cell survival and proliferation.[3] This targeted blockade leads to cell cycle arrest and the induction of apoptosis in ALK-dependent cancer cells.[1][12][13]
References
- 1. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 4. Frontiers | Targeting ALK Rearrangements in NSCLC: Current State of the Art [frontiersin.org]
- 5. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Roles of ALK in Immunity and Insights for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Alcian blue stain - Wikipedia [en.wikipedia.org]
- 12. Phosphoproteomics reveals ALK promote cell progress via RAS/JNK pathway in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alk-IN-22 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alk-IN-22, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that plays a crucial role in cell growth and survival.[1][2] In normal physiology, ALK is activated by ligands such as pleiotrophin (PTN) and midkine (MDK), leading to the activation of downstream signaling pathways including PI3K/AKT, MAPK/ERK, and JAK/STAT3.[2] In various cancers, ALK can be constitutively activated through genetic mutations or chromosomal translocations, leading to uncontrolled cell proliferation.[1][2][3] this compound functions by targeting the kinase domain of ALK, inhibiting its activity and blocking these downstream oncogenic signals.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents for creating a stock solution?
A2: this compound, like many kinase inhibitors, has low aqueous solubility. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). For a related compound, ALK-IN-28 (compound 22), a concentration of 100 mg/mL in DMSO can be achieved.[4] However, achieving this requires using newly opened, anhydrous (hygroscopic) DMSO and may necessitate sonication to fully dissolve the compound.[4] If you observe any precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[4]
Q3: My this compound precipitates when I dilute my DMSO stock into aqueous media for my experiment. How can I prevent this?
A3: This is a common issue known as precipitation upon solvent-shifting. It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. To mitigate this:
-
Minimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, typically below 0.5%.
-
Rapid Mixing: When diluting, add the DMSO stock directly to your final volume of media while vortexing or stirring vigorously. Dosing into a high-flow area ensures rapid dispersal and prevents localized high concentrations of the compound that can trigger precipitation.[5][6]
-
Serial Dilutions: Perform a multi-step serial dilution. Instead of a single large dilution, first dilute the stock into a smaller volume of media, then add this intermediate solution to the final volume.
-
Use of Surfactants: For certain assays, the inclusion of a low concentration of a biocompatible surfactant, like Tween-80, in the final medium can help maintain solubility. One successful formulation uses 5% Tween-80.[4]
Q4: How should I prepare this compound for in vivo studies?
A4: Due to its poor aqueous solubility, formulating this compound for in vivo administration requires a co-solvent system or other solubilizing agents. Based on data for the closely related ALK-IN-28, several formulations have been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL.[4] It is critical to add and fully dissolve each solvent component one by one in the specified order.
Recommended In Vivo Formulations[4]
| Formulation # | Component 1 | Component 2 | Component 3 | Component 4 | Final Solubility |
|---|---|---|---|---|---|
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be stored frozen to maintain stability. For the related compound ALK-IN-28, the recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Visual Guides and Workflows
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Preparation: Before starting, ensure you have a new, sealed bottle of anhydrous, molecular biology grade DMSO. Hygroscopic (old or previously opened) DMSO can significantly impact solubility.[4]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, appropriate-sized tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 100 mg/mL).
-
Dissolution: Cap the tube tightly and vortex thoroughly. Place the tube in a bath sonicator and sonicate until the solution is completely clear and no particulate matter is visible.[4] Gentle warming (e.g., to 37°C) can be applied if needed.
-
Storage: Aliquot the clear stock solution into single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C for long-term storage (up to 6 months).[4]
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffers for In Vitro Assays
-
Thaw Stock: Remove one aliquot of the this compound DMSO stock from the -80°C freezer and thaw it completely at room temperature.
-
Prepare Medium: In a separate sterile tube, prepare the final volume of the desired aqueous buffer or cell culture medium.
-
Mixing: Place the tube containing the aqueous medium on a vortexer set to a medium-high speed.
-
Dilution: While the medium is actively mixing, pipette the required small volume of the DMSO stock solution directly into the vortexing medium. Ensure the pipette tip is submerged in the liquid to facilitate rapid dispersal.
-
Final Mix: Continue vortexing for another 10-15 seconds to ensure the solution is homogeneous.
-
Application: Use the final diluted solution immediately in your experiment. Do not store the diluted aqueous solution.
Protocol 3: Preparation of an In Vivo Formulation (Co-solvent System)
This protocol is adapted from a successful formulation for ALK-IN-28 and should be optimized for your specific application.[4]
-
Objective: To prepare a 10 mL solution of this compound at 2.5 mg/mL.
-
Weigh Compound: Accurately weigh 25 mg of this compound into a sterile 15 mL conical tube.
-
Add DMSO: Add 1 mL of DMSO to the tube. Vortex and sonicate until the compound is completely dissolved.
-
Add PEG300: Add 4 mL of PEG300 to the solution. Vortex thoroughly until the solution is clear and homogeneous.
-
Add Tween-80: Add 0.5 mL of Tween-80. Vortex again until the solution is clear.
-
Add Saline: Add 4.5 mL of sterile saline. Vortex one final time to ensure complete mixing.
-
Final Check: The final solution should be clear. If any cloudiness or precipitation is observed, gentle warming and sonication may be applied. This formulation should be prepared fresh before each use.
References
- 1. Reviving B-Factors: Activating ALK Mutations Increase Protein Dynamics of the Unphosphorylated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reef2reef.com [reef2reef.com]
- 6. reef2reef.com [reef2reef.com]
improving Alk-IN-22 stability in solution
Welcome to the technical support center for Alk-IN-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a focus on improving its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as ALK-IN-28 or compound 22, is an inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, can drive the growth of various cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[2][3][4] this compound functions by binding to the ATP-binding pocket of the ALK kinase domain, which blocks downstream signaling pathways responsible for cell proliferation and survival.[2][5]
Q2: How should I store this compound stock solutions?
A2: Proper storage is critical to maintaining the stability and activity of this compound. For stock solutions, adhere to the following temperature guidelines to ensure viability for the specified duration.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
| Data sourced from MedChemExpress.[1] |
It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is highly soluble in DMSO, which is the recommended solvent for preparing high-concentration stock solutions.[1] For preparing working solutions for in vivo or specific in vitro experiments, various solvent systems can be used to improve solubility and stability in aqueous environments.[1]
Troubleshooting Guide: Solution Stability
Q4: My this compound solution shows precipitation after preparation or dilution. What should I do?
A4: Precipitation is a common issue and can often be resolved. First, confirm your preparation method. For a 100 mg/mL stock in DMSO, the use of sonication and gentle heating may be necessary to fully dissolve the compound.[1] Hygroscopic (water-absorbing) DMSO can significantly reduce solubility, so always use newly opened, anhydrous DMSO.[1] If precipitation occurs after diluting the DMSO stock into an aqueous buffer or cell culture medium, this is likely due to the compound's low aqueous solubility.
Troubleshooting Steps for Precipitation:
-
Increase Solvent Percentage: If your experimental conditions permit, slightly increasing the percentage of DMSO in the final working solution can help maintain solubility.
-
Use a Formulation Vehicle: For in vivo or sensitive in vitro assays, using a pre-formulated solvent system is highly recommended. See Table 2 for examples that yield a clear solution at concentrations of ≥ 2.5 mg/mL.[1]
-
Sonication/Heating: Gentle warming and sonication can help redissolve precipitates.[1] However, be cautious with heat as it can accelerate degradation over time.
-
Prepare Fresh: If precipitation is persistent, it is best to prepare a fresh working solution from your stock immediately before use.
Table 2: Solvent Formulations for Improved Aqueous Solubility
| Protocol | Formulation Composition | Final Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.57 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.57 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.57 mM) |
| Data sourced from MedChemExpress.[1] |
Q5: I am observing inconsistent or lower-than-expected activity in my experiments. Could this be a stability issue?
A5: Yes, inconsistent results are often linked to compound instability. If the stock solution was stored improperly (e.g., at -20°C for several months) or subjected to multiple freeze-thaw cycles, the compound may have degraded.[1] Furthermore, the stability of this compound in aqueous working solutions (like cell culture media) at 37°C can be limited.
Troubleshooting Steps for Inconsistent Activity:
-
Verify Stock Solution Integrity: If you suspect degradation, prepare a fresh stock solution from powder.
-
Minimize Incubation Time in Media: Prepare working solutions immediately before adding them to your experimental setup. Avoid pre-incubating the compound in aqueous solutions for extended periods.
-
Run a Positive Control: Use a freshly prepared sample of this compound or another well-characterized ALK inhibitor to confirm that the experimental system (e.g., cells, reagents) is responding as expected.
-
Review Protocol: Ensure that all experimental parameters are consistent between assays.
Caption: Troubleshooting logic for addressing this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 546.68 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes or cryovials
-
Sonicator bath
-
Vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh 54.67 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolve Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Apply Sonication/Heat (If Necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.[1] Gentle warming (e.g., to 37°C) can also be applied.[1] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot for Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile polypropylene tubes.
-
Store Properly: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Caption: Standard workflow for preparing this compound solutions.
ALK Signaling Pathways
This compound inhibits the kinase activity of ALK, which in turn blocks multiple downstream oncogenic signaling pathways that promote cell proliferation, survival, and growth.[2][6] The primary pathways affected include the JAK/STAT, PI3K/AKT/mTOR, and RAS/MEK/ERK pathways.[6][7]
Caption: Key signaling pathways inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 3. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Malignant transformation of CD4+ T lymphocytes mediated by oncogenic kinase NPM/ALK recapitulates IL-2-induced cell signaling and gene expression reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
Alk-IN-22 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals using Alk-IN-22 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address potential off-target effects and provide protocols to help ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects refer to the interactions of a drug or compound with proteins other than its intended target. With kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket, there's a risk of binding to and inhibiting other kinases with similar structural features.[1][2] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity in a clinical setting.[3] It's crucial to characterize an inhibitor's selectivity to ensure that the observed biological effects are truly due to the inhibition of the intended target.[2][4]
Q2: I'm observing a phenotype in my experiment that doesn't align with the known function of ALK. Could this be an off-target effect of this compound?
A2: It is possible. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively active, signals through pathways like PI3K/AKT, RAS/ERK, and JAK/STAT, promoting cell proliferation and survival.[5] If you observe a cellular response inconsistent with the inhibition of these pathways, it could indicate that this compound is modulating the activity of other signaling molecules. For example, some kinase inhibitors have been found to unexpectedly activate other signaling pathways or inhibit entirely different classes of proteins.[1][6]
Q3: How can I determine the kinase selectivity profile of this compound?
A3: The most comprehensive way to determine the selectivity of a kinase inhibitor is through a kinome scan, which profiles the inhibitor's activity against a large panel of kinases.[7] These services are commercially available and typically provide data on the percentage of inhibition at one or more concentrations of the compound. This broad screening offers a global view of the inhibitor's selectivity and can identify potential off-target kinases.[1][2]
Q4: My cells are developing resistance to this compound. Is this always due to on-target mutations in ALK?
A4: Not necessarily. While on-target mutations within the ALK kinase domain are a common mechanism of resistance to ALK inhibitors, resistance can also arise from off-target mechanisms.[8][9] These can include the activation of bypass signaling pathways that compensate for the inhibition of ALK signaling. For instance, amplification or activation of MET or KRAS has been observed as an off-target resistance mechanism in cells treated with ALK inhibitors.[8][9][10]
Troubleshooting Guide
Problem 1: Unexpected or Contradictory Phenotypic Results
You are treating ALK-positive cancer cells with this compound and observe a phenotype that is not consistent with the known downstream effects of ALK inhibition (e.g., unexpected changes in cell morphology, metabolism, or expression of genes unrelated to the PI3K/AKT or RAS/ERK pathways).
This compound may be inhibiting one or more off-target kinases that are influencing other signaling pathways.
-
Perform a Kinome Scan: To identify potential off-target kinases, test this compound in a broad kinase inhibitor profiling assay.
-
Validate Off-Targets with Orthogonal Approaches:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the suspected off-target kinase in your cells. If the phenotype of the genetically modified cells mimics the effect of this compound treatment, it suggests an off-target interaction.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, well-characterized ALK inhibitor that has a distinct chemical scaffold and off-target profile. If this second inhibitor does not reproduce the unexpected phenotype, it strengthens the hypothesis of an this compound-specific off-target effect.
-
-
Western Blot Analysis: Probe for the activation (phosphorylation) of key proteins in pathways commonly associated with off-target effects of kinase inhibitors (e.g., Src family kinases, other receptor tyrosine kinases).
Problem 2: Discrepancy Between Biochemical and Cellular Assay Potency
The IC50 value of this compound in a biochemical assay with purified ALK protein is significantly lower than the GI50/EC50 value observed in a cellular proliferation assay.
-
Poor Cell Permeability: this compound may not be efficiently entering the cells.
-
Active Drug Efflux: The compound may be actively transported out of the cells by efflux pumps.
-
High Intracellular ATP Concentration: In cellular environments, high concentrations of ATP can outcompete ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency.
-
Activation of Compensatory Signaling Pathways: Inhibition of ALK may trigger feedback mechanisms that activate other survival pathways, diminishing the net effect on cell viability.
-
Cellular Target Engagement Assay: Use techniques like the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay to confirm that this compound is binding to ALK inside the cell.[7]
-
Evaluate Pathway Inhibition in Cells: Perform a dose-response experiment and use Western blotting to measure the inhibition of ALK autophosphorylation and the phosphorylation of its direct downstream effectors (e.g., STAT3, AKT, ERK) in treated cells. This will determine the cellular potency for on-target pathway inhibition.
-
Investigate Compensatory Signaling: Analyze the activation of other receptor tyrosine kinases or parallel signaling pathways upon this compound treatment to identify potential bypass mechanisms.
Quantitative Data on ALK Inhibitor Selectivity
While specific data for this compound is not publicly available, the following table summarizes the selectivity of other known ALK inhibitors against a small panel of kinases to illustrate how off-target profiles can differ. The data is presented as the dissociation constant (Kd) in nM, where a lower value indicates a stronger interaction.
| Kinase | Crizotinib (Kd, nM) | Ceritinib (Kd, nM) | Alectinib (Kd, nM) | Brigatinib (Kd, nM) | Lorlatinib (Kd, nM) |
| ALK | 24 | 0.2 | 1.9 | 0.1 | 0.07 |
| MET | 1.6 | 6.0 | >1000 | 2.6 | >1000 |
| ROS1 | 1.7 | 0.6 | 7.4 | 0.2 | 0.02 |
| LTK | 4.1 | 1.4 | 1.7 | 0.9 | 0.3 |
| FAK | 20 | 18 | >1000 | 1.6 | >1000 |
| IGF1R | >1000 | 23 | >1000 | 91 | >1000 |
Note: Data is compiled from various public sources and should be used for illustrative purposes only. The exact values can vary between different assay platforms.
Key Experimental Protocols
Protocol 1: Western Blot for ALK Pathway Inhibition
-
Cell Culture and Treatment: Plate ALK-positive cells (e.g., H3122, SU-DHL-1) and allow them to adhere or stabilize overnight. Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
p-ALK (Tyr1604)
-
Total ALK
-
p-AKT (Ser473)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble ALK at each temperature by Western blot or ELISA. A drug-bound protein is typically more stable at higher temperatures, resulting in a shift in its melting curve.
Visualizations
Caption: Canonical ALK signaling pathways and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes observed with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alk-IN-22 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Alk-IN-22 in in vivo experimental models. The information is designed for scientists and drug development professionals to optimize dosing strategies and navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also identified in literature as compound I-24) is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK)[1][2]. ALK is a receptor tyrosine kinase that, when constitutively activated by genetic alterations (like gene fusions or mutations), can drive the growth and survival of cancer cells. This compound functions by binding to the ATP-binding site of the ALK kinase domain, which blocks its downstream signaling and leads to an anti-tumor effect[2]. It has shown potent inhibitory activity against wild-type ALK as well as clinically relevant resistance mutations such as L1196M and G1202R[1][2].
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: Based on available preclinical data, an oral dose of 50 mg/kg has been shown to be highly effective, achieving 93.5% tumor growth inhibition in an NCI-H2228 non-small cell lung cancer (NSCLC) xenograft model[2][3]. Doses of 25 mg/kg have also been evaluated[1]. It is recommended to initiate a dose-finding study bracketed by these values (e.g., 25 mg/kg and 50 mg/kg) to determine the optimal dose for your specific model and experimental conditions.
Q3: How should this compound be formulated for oral administration in mice?
A3: While the specific vehicle used for the published this compound in vivo study was not detailed, a common and effective formulation for oral gavage of kinase inhibitors with low aqueous solubility is a suspension in a vehicle such as 0.5% methylcellulose (MC) with 0.5% Tween 80 in sterile water. It is critical to ensure the compound is uniformly suspended before each administration.
Q4: How can I confirm that this compound is hitting its target in vivo?
A4: Target engagement can be confirmed by collecting tumor tissue at various time points after dosing and performing a Western blot or immunohistochemistry (IHC) to assess the phosphorylation status of ALK (p-ALK). A significant reduction in p-ALK levels relative to total ALK in the treated group compared to the vehicle control group would indicate successful target inhibition[2]. Downstream signaling proteins such as p-STAT3 and p-AKT can also be analyzed as they are regulated by ALK activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant Animal Body Weight Loss (>15%) | - Drug toxicity- Formulation/vehicle intolerance- High tumor burden causing cachexia | - Dose Reduction: Decrease the dose to the next lower level (e.g., from 50 mg/kg to 25 mg/kg).- Dosing Holiday: Implement a "drug holiday" (e.g., 2 days off, 5 days on) to allow for animal recovery.- Vehicle Control: Ensure a cohort of animals receives only the vehicle to rule out intolerance.- Supportive Care: Provide supplemental nutrition and hydration. |
| Lack of Efficacy (No Tumor Growth Inhibition) | - Sub-optimal dosage- Poor bioavailability/formulation issue- Rapid drug metabolism- Intrinsic tumor resistance | - Dose Escalation: If tolerated, increase the dose (monitor toxicity closely).- Confirm Formulation: Ensure the compound is properly suspended or solubilized before each dose.- Pharmacokinetic (PK) Analysis: Conduct a satellite PK study to measure plasma drug concentrations and confirm adequate exposure.- Target Engagement: Verify inhibition of p-ALK in tumor tissue. |
| Variable Tumor Response Within a Treatment Group | - Inconsistent dosing technique (oral gavage)- Heterogeneity of the tumor model- Non-uniform suspension of the drug | - Technique Refinement: Ensure all personnel are proficient in oral gavage to deliver the full intended dose.- Homogenization: Vortex the formulation vigorously before drawing each dose to ensure a uniform suspension.- Increase Group Size: A larger 'n' can help account for biological variability. |
| Precipitation of Compound in Formulation | - Poor solubility in the chosen vehicle- Incorrect preparation method | - Optimize Vehicle: Test alternative vehicles. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.- Sonication: Use a sonicator to aid in dissolving or suspending the compound during preparation. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound (I-24).
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
|---|---|
| ALK (wild-type) | 2.3[1] |
| ALK L1196M Mutant | 3.7[1] |
| ALK G1202R Mutant | 2.9[1] |
Table 2: In Vivo Efficacy of this compound in NCI-H2228 Xenograft Model
| Dose (Oral) | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|
| 50 mg/kg | 93.5% | [2][3] |
| 25 mg/kg | Data not specified |[1] |
Detailed Experimental Protocols
Protocol 1: General Protocol for In Vivo Efficacy Study in a Mouse Xenograft Model
-
Cell Line: NCI-H2228 (human NSCLC cell line with EML4-ALK fusion).
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ NCI-H2228 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth with caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., 0.5% MC + 0.5% Tween 80 in water)
-
Group 2: this compound (25 mg/kg)
-
Group 3: this compound (50 mg/kg)
-
-
Drug Formulation (Example):
-
Calculate the required amount of this compound for the entire study.
-
Prepare the vehicle solution (0.5% w/v methylcellulose and 0.5% v/v Tween 80 in sterile water).
-
Weigh this compound and add a small amount of vehicle to create a paste.
-
Gradually add the remaining vehicle while vortexing to create a uniform suspension.
-
Prepare fresh daily or test stability for longer-term storage.
-
-
Dosing: Administer the formulation orally (p.o.) via gavage once daily (QD) at a volume of 10 mL/kg.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), if body weight loss exceeds 20%, or at the end of the study period (e.g., 21-28 days). Tumors can be harvested for pharmacodynamic analysis.
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy and tolerability study.
References
Technical Support Center: Macrocyclic Inhibitors in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with macrocyclic inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in-cell assays.
Frequently Asked Questions (FAQs)
Q1: Why is my macrocyclic inhibitor showing low potency or no activity in my biochemical assay?
A1: Several factors could contribute to this issue. Poor solubility is a primary suspect, as the compound may be precipitating out of the assay buffer. Non-specific binding to assay components (e.g., plates, enzymes) can also reduce the effective concentration of the inhibitor. Additionally, the inhibitor might be unstable under the assay conditions (e.g., pH, temperature). It is also possible that the macrocycle is not a potent inhibitor of the specific target isoform or under the specific assay conditions used.
Q2: I'm observing inconsistent results between repeat experiments with my macrocyclic inhibitor. What could be the cause?
A2: Inconsistent results often stem from issues with compound handling and solubility. Ensure that your stock solutions are fully dissolved and that the compound does not precipitate upon dilution into the final assay buffer. Variations in incubation times, temperature, or reagent concentrations can also lead to variability. For cell-based assays, differences in cell passage number, density, and metabolic state can significantly impact results.
Q3: My macrocyclic inhibitor is active in a biochemical assay but shows no activity in a cell-based assay. Why?
A3: The most common reason for this discrepancy is poor cell permeability.[1][2][3][4] Macrocycles, due to their size and polarity, often struggle to cross the cell membrane to reach intracellular targets.[1][2][3] Another possibility is that the compound is being actively transported out of the cell by efflux pumps.[5] Furthermore, the inhibitor may be rapidly metabolized by the cells into an inactive form.
Q4: How can I determine if my macrocyclic inhibitor is binding non-specifically in my assay?
A4: Non-specific binding can be assessed by several methods. One common approach is to include a high concentration of a non-specific protein, such as bovine serum albumin (BSA), in the assay. If the inhibitor's potency decreases significantly in the presence of BSA, it suggests non-specific binding. You can also vary the concentration of the target protein; if the IC50 value of the inhibitor changes with the enzyme concentration, non-specific binding might be occurring. Surface plasmon resonance (SPR) can also be used to characterize binding kinetics and specificity.
Q5: Are there common assay artifacts associated with macrocyclic inhibitors?
A5: Yes, macrocyclic inhibitors can sometimes cause assay artifacts. Highly hydrophobic macrocycles may form aggregates that can interfere with assay readouts, particularly in fluorescence-based assays.[6] Some macrocycles can also interfere with detection reagents or technologies (e.g., luciferase, fluorescence resonance energy transfer - FRET).[6] It is crucial to run appropriate controls to identify and rule out such artifacts.
Troubleshooting Guides
Problem 1: Poor Aqueous Solubility
Macrocyclic compounds often have high molecular weights and significant hydrophobicity, leading to poor solubility in aqueous assay buffers.
Troubleshooting Steps:
-
Confirm Solubility Limit: Experimentally determine the kinetic solubility of your compound in the specific assay buffer you are using.
-
Optimize Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is as low as possible and consistent across all experiments, as high concentrations can affect protein function and assay performance.
-
Incorporate Excipients: Consider the use of solubility-enhancing excipients, such as cyclodextrins, but be cautious as they can also interact with the target or other assay components.
-
Modify the Compound: If poor solubility is a persistent issue, chemical modification of the macrocycle to include more polar functional groups may be necessary.[7]
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a general method for assessing the kinetic solubility of a compound in a buffered solution.
-
Prepare a high-concentration stock solution of the macrocyclic inhibitor in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add the DMSO solutions to the aqueous buffer (e.g., PBS, pH 7.4) to a final DMSO concentration of 1-2%.
-
Incubate the samples at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Centrifuge the samples to pellet any precipitated compound.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
The highest concentration at which the compound remains in solution is the kinetic solubility.
Problem 2: Low Cell Permeability
Many macrocycles are not passively permeable across the cell membrane, which is a major hurdle for targeting intracellular proteins.
Troubleshooting Steps:
-
Assess Passive Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to quantify the passive permeability of your compound.[4][5][7][8]
-
Investigate Efflux: Determine if the compound is a substrate for efflux transporters (e.g., P-gp) by conducting permeability assays in the presence and absence of known efflux inhibitors.[5]
-
Structural Modifications: The permeability of macrocycles can sometimes be improved by N-methylation of backbone amides or by modulating the number and location of hydrogen bond donors and acceptors to favor the adoption of a membrane-permeable conformation (the "chameleon effect").[1][9]
Data Summary: Permeability of Macrocyclic Compounds
| Compound Class | Assay | Permeability (Papp x 10⁻⁶ cm/s) | Reference |
| Semi-peptidic macrocycles | PAMPA | Variable, improved with N-methylation and increased lipophilicity | [1] |
| Diastereomeric macrocycles | Caco-2 | Can differ significantly based on 3D structure | [8] |
| Hymenocardine-inspired macrocycles | MDCK-MDR1 | Satisfactory for potent inhibitors | [5] |
| Thioether-linked macrocyclic peptides | MDCK | Can be high for certain saddle-shaped conformations | [4] |
Problem 3: Non-Specific Binding
Non-specific binding to proteins and plastics can significantly reduce the free concentration of the inhibitor available to interact with its target.[10]
Troubleshooting Steps:
-
Include BSA: Add bovine serum albumin (BSA) to your assay buffer (e.g., 0.1%) to block non-specific binding sites on plasticware and reduce non-specific interactions of the inhibitor.
-
Use Low-Binding Plates: Utilize microplates specifically designed for low protein and compound binding.
-
Vary Target Concentration: As mentioned in the FAQs, assess the impact of varying the target protein concentration on the inhibitor's IC50. A significant shift suggests non-specific binding.
-
Detergent Addition: In some cases, a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) can help to mitigate non-specific binding, but this should be carefully validated to ensure it does not interfere with the assay.
Problem 4: Assay Interference and Artifacts
The physicochemical properties of macrocycles can sometimes lead to misleading assay results.
Troubleshooting Steps:
-
Run Counter-Screens: Perform assays in the absence of the target protein to identify compounds that interfere with the assay technology itself (e.g., inhibit the reporter enzyme, quench fluorescence).
-
Test for Aggregation: Compound aggregation can be a source of false positives. Dynamic light scattering (DLS) can be used to detect aggregates. Including a non-ionic detergent in the assay can sometimes disrupt aggregates.
-
Check for Reactivity: Some macrocycles may contain reactive functional groups that can covalently modify the target protein or other assay components.[11] Mass spectrometry can be used to check for covalent modification of the target protein.
Visualizations
Caption: A troubleshooting workflow for addressing low inhibitor activity.
Caption: The "chameleon effect" enabling membrane permeability.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrocycles as Protein-Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of cell active macrocyclic peptides with on-target inhibition of KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational Effects on the Passive Membrane Permeability of Synthetic Macrocycles - Pyxis Discovery [pyxis-discovery.com]
- 10. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Alk-IN-22
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the Anaplastic Lymphoma Kinase (ALK) inhibitor, Alk-IN-22. While specific data on this compound is not publicly available, this guide is based on the well-established principles of kinase inhibitors and the known behaviors of other ALK inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common unexpected experimental outcomes.
Q1: Why is there no or reduced inhibition of ALK phosphorylation after treating cells with this compound?
Potential Causes:
-
Compound Instability or Degradation: this compound may be unstable under your experimental conditions (e.g., light exposure, repeated freeze-thaw cycles, or improper storage).
-
Incorrect Concentration: The concentration of this compound used may be too low to effectively inhibit ALK in your specific cell line.
-
Cell Line Resistance: The cell line may harbor mutations in the ALK kinase domain (e.g., L1196M, G1202R) that confer resistance to the inhibitor.[1]
-
High Cell Density: High cell confluence can sometimes affect drug uptake and efficacy.
-
Assay Issues: Problems with the Western blot protocol, such as inefficient antibody binding or issues with substrate detection, can lead to inaccurate results.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Prepare fresh dilutions of this compound from a new stock for each experiment.
-
Ensure proper storage conditions as recommended by the manufacturer.
-
-
Optimize Inhibitor Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
-
-
Cell Line Characterization:
-
If possible, sequence the ALK gene in your cell line to check for known resistance mutations.
-
Test the inhibitor in a control cell line known to be sensitive to ALK inhibitors.
-
-
Optimize Cell Culture Conditions:
-
Plate cells at a consistent and optimal density for your experiments.
-
-
Validate Assay Protocol:
-
Include positive and negative controls in your Western blot to ensure the assay is working correctly.
-
Use a validated phospho-ALK antibody.
-
Q2: Downstream signaling pathways (e.g., STAT3, AKT, ERK) are not inhibited despite successful ALK phosphorylation inhibition. Why?
Potential Causes:
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent ALK inhibition.[1] Common bypass pathways include EGFR, KRAS, or c-MET activation.[1]
-
Off-Target Effects of this compound: The inhibitor might have off-target effects that inadvertently activate other signaling cascades.
-
Temporal Differences in Signaling: The timing of your endpoint measurement might be inappropriate to observe the inhibition of downstream pathways.
Troubleshooting Steps:
-
Investigate Bypass Pathways:
-
Use Western blotting to probe for the activation of key proteins in known bypass pathways (e.g., phospho-EGFR, phospho-MET).
-
Consider using combination therapies with inhibitors targeting the identified bypass pathway.
-
-
Evaluate Off-Target Effects:
-
Perform a kinase panel screen to identify other kinases that this compound may be inhibiting.
-
-
Optimize Experimental Timing:
-
Conduct a time-course experiment to determine the optimal time point for observing the inhibition of downstream signaling after this compound treatment.
-
Q3: The anti-proliferative effect of this compound is less than expected, even with confirmed ALK inhibition.
Potential Causes:
-
Drug Efflux: Cells may be actively pumping the inhibitor out, reducing its intracellular concentration.
-
Metabolic Inactivation: The cells may metabolize this compound into an inactive form.
-
Apoptosis Evasion: The cancer cells may have mutations in apoptotic pathways, making them resistant to cell death even when the primary oncogenic driver is inhibited.
-
Cell Viability Assay Limitations: The chosen assay (e.g., MTT, MTS) may not be optimal for your cell line or may be influenced by the inhibitor itself.
Troubleshooting Steps:
-
Assess Drug Efflux:
-
Consider using inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) in combination with this compound.
-
-
Consider Alternative Assays:
-
Use a different type of cell viability assay, such as one that measures apoptosis directly (e.g., Annexin V staining) or a colony formation assay for a longer-term assessment of proliferation.
-
-
Investigate Apoptotic Pathways:
-
Use Western blotting to examine the levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases).
-
Quantitative Data Summary
The potency of ALK inhibitors can vary depending on the specific ALK fusion protein and the presence of resistance mutations. The following table provides representative IC50 values for different generations of ALK inhibitors against wild-type and mutant ALK, which can serve as a benchmark for interpreting the potency of this compound.
| ALK Inhibitor | ALK Fusion/Mutation | IC50 (nM) |
| Crizotinib | EML4-ALK (WT) | 20-60 |
| L1196M | >200 | |
| G1202R | >1000 | |
| Ceritinib | EML4-ALK (WT) | <1 |
| L1196M | ~1.5 | |
| G1202R | >100 | |
| Alectinib | EML4-ALK (WT) | ~0.8 |
| L1196M | ~2.9 | |
| G1202R | >100 | |
| Lorlatinib | EML4-ALK (WT) | <1 |
| L1196M | ~1 | |
| G1202R | ~15 |
Note: These are approximate values from various studies and should be used for comparative purposes only.
Experimental Protocols
Protocol 1: Western Blot for ALK Signaling Pathway
-
Cell Lysis:
-
Plate cells and treat with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathways.
Caption: A streamlined workflow for troubleshooting experiments.
Caption: A decision tree for troubleshooting unexpected results.
References
Technical Support Center: Alk-IN-22 Stability and Handling
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for small molecule inhibitors like Alk-IN-22?
A1: The degradation of small molecule inhibitors is primarily caused by three main chemical reactions:
-
Hydrolysis: The reaction of a molecule with water, which can cleave labile functional groups such as esters, amides, lactams, and imides.[1][2] This process is often catalyzed by acidic or basic conditions (i.e., pH).[3][4]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[2] Functional groups like phenols, aldehydes, and tertiary amines are often susceptible to oxidation.[5]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[5][6] Light can provide the energy to initiate chemical reactions, leading to the breakdown of the compound.
Q2: How should I properly store this compound in both solid and solution forms?
A2: Proper storage is critical to maintain the integrity of your compound.
-
Solid Form: Most small molecules are most stable when stored as a dry powder.[2] Refer to the supplier's technical data sheet for specific temperature recommendations. Generally, storing at -20°C or -80°C in a tightly sealed vial with a desiccant is recommended to protect from moisture and heat.[7] Protect from light by using an amber vial or storing it in the dark.[8]
-
Solution Form (Stock Solutions): Stock solutions are less stable than the solid compound. It is best to prepare fresh solutions for each experiment. If you must store stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots in tightly sealed vials at -80°C and protect them from light. We recommend storing stock solutions for no longer than 1-6 months, depending on the solvent and compound stability.[7]
Q3: What is the best way to prepare stock solutions to minimize degradation?
A3: To prepare stock solutions with maximal stability:
-
Choose the Right Solvent: Use a high-purity, anhydrous solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is common, but its properties should be considered as it can be hygroscopic (absorb water).[7][9]
-
Work Quickly and Protect from Environment: Allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture. Weigh the compound and add the solvent promptly.
-
Ensure Complete Dissolution: Vortex or sonicate the solution gently to ensure the compound is fully dissolved before making aliquots.
-
Aliquot for Single Use: Dispense the stock solution into small, single-use vials. This prevents contamination and degradation from repeated freeze-thaw cycles and exposure to air and moisture.[7]
-
Label and Store Properly: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[10] Store immediately at the recommended temperature (-20°C or -80°C) and protected from light.[11]
Q4: How can I determine if my this compound has degraded?
A4: Degradation can manifest in several ways:
-
Physical Changes: Observe for changes in color or the appearance of precipitate in solutions.
-
Loss of Biological Activity: A decrease in potency or inconsistent results in your experiments (e.g., higher IC50 values) can be a strong indicator of degradation.
-
Analytical Confirmation: The most definitive way is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing a fresh sample to an older one can reveal the appearance of new peaks (degradants) and a decrease in the area of the parent compound peak.
Q5: Can I still use this compound if I suspect it has been stored improperly?
A5: It is not recommended. Using a potentially degraded compound can lead to inaccurate and irreproducible experimental results, wasting time and resources.[10] If you suspect degradation due to improper storage (e.g., left at room temperature, exposed to light), it is best to discard the material and use a fresh, properly stored sample.
Troubleshooting Guide
Problem: I am seeing variable or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Stock Solution Degradation. If your stock solution was stored for an extended period, subjected to multiple freeze-thaw cycles, or exposed to light, the compound may have degraded.
-
Solution: Prepare a fresh stock solution from the solid compound. If the problem persists, use a new vial of the solid compound. Always aliquot new stock solutions into single-use vials.[7]
-
-
Possible Cause 2: Degradation in Assay Media. The pH, temperature, and components of your cell culture or assay buffer could be causing the compound to degrade during the experiment.[3]
-
Solution: Minimize the pre-incubation time of the compound in the final assay media before adding it to your cells or target. Consider performing a stability test of the compound directly in your assay media over the time course of your experiment.
-
Problem: I see precipitate in my this compound stock solution after thawing.
-
Possible Cause 1: Poor Solubility. The compound may have low kinetic solubility in the chosen solvent, causing it to crash out of solution upon freezing and thawing.[9]
-
Solution: Before use, warm the vial to room temperature and vortex or sonicate gently to try and redissolve the precipitate. If it does not redissolve, the concentration is no longer accurate, and a new stock solution should be prepared.[10] Consider using a different solvent or preparing a lower-concentration stock solution.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freeze-thaw cycles can promote precipitation and degradation.
-
Solution: Always aliquot stock solutions into single-use volumes to avoid this issue.[7]
-
Problem: The color of my this compound solution has changed.
-
Possible Cause: Oxidation or Photodegradation. A change in color is often a visual indicator of a chemical change, such as oxidation or the formation of a photodegradation product.[5]
-
Solution: Discard the solution immediately. This is a clear sign of degradation. Review your storage and handling procedures to ensure the compound is protected from light and air.[11] Prepare a fresh stock solution and store it properly in amber or foil-wrapped vials at -80°C.
-
Data Presentation
Table 1: Summary of Factors Influencing Small Molecule Inhibitor Stability
| Factor | Effect on Stability | Prevention & Mitigation Strategies |
| Temperature | High temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation.[3][12] | Store compounds at recommended low temperatures (e.g., 4°C, -20°C, -80°C). Avoid repeated freeze-thaw cycles.[7] |
| pH | Acidic or basic conditions can catalyze hydrolysis. Most drugs are stable in a pH range of 4-8.[3][13] | Use buffered solutions within the compound's stable pH range. Be aware of the pH of your experimental media. |
| Light (UV/Visible) | Provides energy that can break chemical bonds and initiate degradation (photolysis).[14] | Store solid compounds and solutions in amber vials or wrap containers in aluminum foil. Avoid prolonged exposure to ambient light during experiments.[2] |
| Oxygen | Can lead to oxidative degradation, especially for electron-rich functional groups.[2] | Store compounds under an inert atmosphere (e.g., argon or nitrogen) if they are highly sensitive. Keep vials tightly sealed. |
| Moisture/Water | Essential for hydrolysis. Hygroscopic solvents like DMSO can absorb water from the air, promoting degradation.[2] | Store solids with a desiccant. Use anhydrous solvents for stock solutions. Keep containers tightly sealed.[11] |
| Solvent | The choice of solvent can affect solubility and stability. Protic solvents may participate in degradation reactions. | Use high-purity, anhydrous solvents. Ensure the compound is fully soluble to prevent precipitation.[10] |
Experimental Protocols
Protocol: General Forced Degradation Study
A forced degradation study intentionally exposes a compound to harsh conditions to identify potential degradation products and pathways.[6] This helps in developing stability-indicating analytical methods.
Objective: To determine the degradation profile of this compound under various stress conditions. A target degradation of 5-20% is generally recommended.[15][16]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers
-
HPLC or LC-MS system with a suitable column
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, prepare a sample and a corresponding control (without the stressor or at time zero).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.[17]
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.[17]
-
Thermal Degradation: Incubate the stock solution at 70°C in a stability chamber or oven.
-
Photodegradation: Expose the stock solution to a light source that produces combined visible and UV output (e.g., minimum of 1.2 million lux hours).[6] Run a dark control in parallel.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing should be adjusted to achieve the target 5-20% degradation.
-
Sample Quenching: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.
-
Analysis: Analyze all samples and controls by a suitable analytical method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify the number and relative abundance of new peaks (degradation products).
-
Determine the conditions under which the compound is most labile.
-
Visualizations
Caption: Major chemical pathways leading to the degradation of small molecule compounds.
Caption: A step-by-step workflow to identify the source of compound degradation.
Caption: A logical workflow detailing best practices for handling and storage.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Drug degradation | PPTX [slideshare.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. captivatebio.com [captivatebio.com]
- 8. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 9. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pharmtech.com [pharmtech.com]
- 17. ijisrt.com [ijisrt.com]
Technical Support Center: Troubleshooting Alk-IN-22 Precipitation in Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the ALK inhibitor, Alk-IN-22, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Precipitation of small molecule inhibitors like this compound upon addition to aqueous solutions like cell culture media is a common issue. This typically occurs when the compound's solubility limit in the final solution is exceeded. While this compound may be readily soluble in a stock solvent like DMSO, its aqueous solubility is often much lower.[1] When the DMSO stock is added to the media, the DMSO disperses, and the inhibitor may crash out of the solution if its concentration is too high for the aqueous environment.[1]
Q2: What is the best solvent for dissolving this compound?
A2: For most in vitro experiments, Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving small molecule inhibitors.[2] However, it is crucial to use a fresh, anhydrous grade of DMSO, as any moisture can degrade the compound or reduce its solubility.[3]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[3] However, this can be cell-type dependent. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.[2]
Q4: Can I make serial dilutions of my this compound DMSO stock directly in my buffer or media?
A4: It is generally not recommended to make serial dilutions of a concentrated DMSO stock directly in aqueous buffers or media, as this can cause the compound to precipitate.[3] It is best to perform initial serial dilutions in DMSO before making the final dilution into the cell culture medium.[3]
Q5: What should I do if I see precipitation after adding this compound to my media?
A5: If you observe precipitation, it is best not to use the media for your experiment, as the actual concentration of the inhibitor in solution will be unknown. Refer to the troubleshooting guide below for steps to resolve this issue. Filtering the solution is not recommended as this will remove the precipitated compound and lower the effective concentration.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation.
Troubleshooting Workflow
References
Technical Support Center: Confirming Alk-IN-22 Activity in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the cellular activity of ALK inhibitors, using Alk-IN-22 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a representative Anaplastic Lymphoma Kinase (ALK) inhibitor. ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements (e.g., EML4-ALK fusion), can drive the growth and survival of cancer cells.[1][2][3] this compound and other ALK inhibitors function by binding to the ATP-binding pocket of the ALK kinase domain, which blocks its ability to phosphorylate downstream signaling proteins.[2] This inhibition disrupts key signaling pathways responsible for cell proliferation and survival, such as the PI3K/AKT, RAS/ERK, and JAK/STAT pathways, ultimately leading to apoptosis of the cancer cells.[3][4]
Q2: Which cell lines are appropriate for testing this compound activity?
A2: The choice of cell line is critical for observing the effects of an ALK inhibitor. You should use cell lines that harbor an ALK fusion or activating mutation. Commonly used models in non-small cell lung cancer (NSCLC) research include H3122 and H2228, both of which contain the EML4-ALK fusion protein.[5][6] For anaplastic large-cell lymphoma, the Karpas-299 and Sup-M2 cell lines, which express the NPM-ALK fusion, are suitable.[7] It is crucial to confirm the ALK status of your chosen cell line before initiating experiments.
Q3: What are the primary methods to confirm this compound activity in cells?
A3: There are three main approaches to confirm the activity of an ALK inhibitor like this compound in a cellular context:
-
Assess Target Engagement: Directly measure the binding of this compound to the ALK protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9]
-
Evaluate Downstream Signaling Inhibition: Measure the phosphorylation status of ALK and its key downstream effector proteins. A significant decrease in phosphorylation indicates successful inhibition of ALK's kinase activity. Western blotting is the most common method for this analysis.[4]
-
Measure Phenotypic Effects: Determine the impact of this compound on cell viability and proliferation. A potent ALK inhibitor should selectively kill or inhibit the growth of ALK-dependent cancer cells. The MTT assay is a widely used method to assess these effects.[10][11]
Q4: How do I interpret the IC50 value of this compound from a cell viability assay?
A4: The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound required to inhibit 50% of the cancer cell growth or viability.[12] A lower IC50 value indicates higher potency.[7] It is important to compare the IC50 of this compound to that of established ALK inhibitors in the same cell line to benchmark its efficacy. Note that the IC50 can vary between different cell lines and is dependent on the duration of the assay.[12]
Data Presentation
Table 1: Comparative IC50 Values of Various ALK Inhibitors in Different Cancer Cell Lines
| ALK Inhibitor | Cell Line | ALK Alteration | IC50 (nM) |
| Crizotinib | H3122 | EML4-ALK | 33 |
| Alectinib | H3122 | EML4-ALK | 26 |
| Ceritinib | H3122 | EML4-ALK | 20 |
| Lorlatinib | H3122 | EML4-ALK | 1 |
| Crizotinib | Karpas-299 | NPM-ALK | 59 |
| Alectinib | Karpas-299 | NPM-ALK | 3 |
| Ceritinib | Karpas-299 | NPM-ALK | <3 |
| Lorlatinib | Karpas-299 | NPM-ALK | 10 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources for illustrative purposes.
Experimental Protocols & Troubleshooting Guides
Assessment of ALK Phosphorylation by Western Blot
This experiment aims to determine if this compound can inhibit the autophosphorylation of ALK and the phosphorylation of its downstream targets.
-
Cell Seeding: Plate ALK-positive cells (e.g., H3122) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells for 2-6 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ALK (e.g., Tyr1604), total ALK, phospho-STAT3, total STAT3, and a loading control (e.g., actin) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No p-ALK signal in the untreated control | - Low basal ALK activity in the cell line.- Inefficient protein extraction.- Phosphatase activity during sample preparation. | - Confirm the ALK-positive status of your cells.- Ensure the lysis buffer contains fresh phosphatase inhibitors.- Keep samples on ice at all times. |
| High background on the blot | - Insufficient blocking.- Primary antibody concentration is too high.- Insufficient washing. | - Increase blocking time or try a different blocking agent (e.g., non-fat dry milk, but be cautious as it contains phosphoproteins).- Titrate the primary antibody to the optimal concentration.- Increase the number and duration of washes. |
| Inconsistent loading control (Actin) | - Pipetting errors during sample loading.- Uneven protein transfer. | - Carefully quantify protein concentrations and ensure equal loading.- Ensure the transfer apparatus is set up correctly and run for the appropriate time. |
| p-ALK signal does not decrease with this compound treatment | - this compound is not active or cell-permeable.- The concentration range is too low.- Development of resistance. | - Test a wider range of concentrations.- Use a positive control (a known ALK inhibitor).- Check for potential resistance mechanisms if the cells have been cultured for a long time. |
Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of this compound.
-
Cell Seeding: Plate ALK-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Prepare a 2x serial dilution of this compound. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.[12]
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with PBS. |
| Low absorbance readings in all wells | - Low cell number.- Cells are not healthy.- Insufficient incubation time with MTT. | - Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Increase the incubation time with MTT (up to 4 hours). |
| This compound shows no effect on cell viability | - The cell line is not dependent on ALK signaling.- The compound is inactive or has poor solubility.- The concentration range is too low. | - Confirm the ALK status of your cell line.- Check the purity and solubility of this compound.- Test a broader range of concentrations. |
| Unexpected increase in viability at high concentrations | - Compound precipitation.- Off-target effects. | - Check for compound precipitation in the media.- Consider potential off-target activities that might promote proliferation at certain concentrations. |
Target Engagement Confirmation by Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8][9]
-
Cell Treatment: Treat ALK-positive cells with a saturating concentration of this compound or vehicle for 2-4 hours.
-
Cell Harvesting: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40-64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]
-
Lysis and Fractionation: Lyse the cells by three cycles of freeze-thawing. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of total ALK protein by Western blot as described in Protocol 1.
-
Data Interpretation: A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates that the compound is binding to and stabilizing the ALK protein in the cells.[13][14]
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No ALK signal in the soluble fraction at any temperature | - The chosen temperatures are too high, causing complete protein aggregation.- Inefficient lysis. | - Optimize the temperature range for your specific cell line and protein.- Ensure complete cell lysis after the heating step. |
| No shift in the melting curve with this compound | - this compound does not bind to ALK in the cellular environment.- The compound concentration is too low.- The binding of this compound does not significantly alter the thermal stability of ALK. | - Use a higher concentration of the compound.- Confirm target engagement with an orthogonal method if possible.- Note that not all binding events lead to a detectable thermal shift.[14] |
| High variability in ALK levels between samples | - Uneven cell numbers in the aliquots.- Inconsistent heating. | - Ensure the cell suspension is homogenous before aliquoting.- Use a thermal cycler for precise and uniform heating. |
Signaling Pathway and Logic Diagrams
References
- 1. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Crizotinib vs. Alectinib in ALK-Positive Non-Small Cell Lung Cancer
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation ALK inhibitor, crizotinib, and the second-generation ALK inhibitor, alectinib, for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).
Initial searches for a direct comparison between "Alk-IN-22" and crizotinib did not yield any publicly available data on a compound designated "this compound." This suggests it may be an internal codename, a very early-stage preclinical compound, or a misnomer. Therefore, to fulfill the core request for a detailed comparative guide, this document will compare crizotinib with a well-established, clinically relevant second-generation ALK inhibitor, alectinib.
Introduction
Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[1][2][3] This has led to the development of targeted therapies known as ALK inhibitors. Crizotinib was the first-in-class ALK inhibitor approved for the treatment of ALK-positive NSCLC, demonstrating significant improvements in patient outcomes compared to chemotherapy.[4][5][6] However, the development of resistance and the challenge of brain metastases necessitated the development of next-generation ALK inhibitors.[5][7] Alectinib is a highly potent and selective second-generation ALK inhibitor that has shown superior efficacy and central nervous system (CNS) activity compared to crizotinib.[8][9]
Mechanism of Action
Both crizotinib and alectinib are tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding pocket of the ALK receptor tyrosine kinase.[10][11] This inhibition blocks downstream signaling pathways, such as the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways, which are crucial for cancer cell proliferation and survival.[11][12]
Crizotinib is a multi-targeted TKI, also inhibiting c-Met/Hepatocyte growth factor receptor (HGFR) and ROS1.[1][10][13] Alectinib is more selective for ALK and is also active against several crizotinib-resistant ALK mutations, including the L1196M gatekeeper mutation.[2] A significant advantage of alectinib is its ability to penetrate the blood-brain barrier, as it is not a substrate for the P-glycoprotein efflux transporter.[2] This leads to better control of brain metastases, a common site of disease progression in ALK-positive NSCLC.[2][7]
Preclinical and Clinical Efficacy
The following tables summarize key preclinical and clinical data for crizotinib and alectinib in ALK-positive NSCLC.
Table 1: Preclinical Activity
| Parameter | Crizotinib | Alectinib | Reference |
| Target Kinases | ALK, c-Met, ROS1, RON | ALK | [1][2][4][13] |
| Activity against Crizotinib-Resistant Mutations | Limited | Active against L1196M, C1156Y, F1174L | [2][14] |
| CNS Penetration | Poor | Good (not a P-gp substrate) | [2][7] |
Table 2: Clinical Efficacy in First-Line Treatment of ALK-Positive NSCLC (ALEX Trial)
| Parameter | Crizotinib | Alectinib | Reference |
| Median Progression-Free Survival (PFS) | 11.1 months | 34.8 months | [9] |
| Objective Response Rate (ORR) | 75.5% | 82.9% | [8] |
| Median Duration of Response | 9.3 months | Not Reached | |
| 12-month Cumulative Incidence of CNS Progression | 41.4% | 9.4% | [8] |
Table 3: Clinical Efficacy in Crizotinib-Resistant ALK-Positive NSCLC
| Parameter | Alectinib | Reference |
| Objective Response Rate (ORR) | 44.0% - 72.2% | [15] |
| Median Progression-Free Survival (PFS) | 8.0 - 13.9 months | [15] |
| Median Overall Survival (OS) | 22.7 - 26.0 months | [15] |
Safety and Tolerability
Both crizotinib and alectinib have manageable safety profiles, though the types of adverse events differ.
Table 4: Common Treatment-Related Adverse Events (Grade ≥3)
| Adverse Event | Crizotinib | Alectinib | Reference |
| Alanine aminotransferase increased | 16% | 5% | [8] |
| Aspartate aminotransferase increased | 8% | 5% | [8] |
| Nausea | 4% | <1% | [8] |
| Diarrhea | 3% | 1% | [8] |
| Vomiting | 3% | <1% | |
| Myalgia | <1% | 3% | |
| Increased blood bilirubin | <1% | 3% | |
| Increased creatine phosphokinase | <1% | 4% |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a compound against a specific kinase.
Protocol:
-
Recombinant ALK kinase domain is incubated with the test compound (crizotinib or alectinib) at various concentrations in a kinase buffer.
-
A substrate peptide and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and washing).
-
The amount of incorporated phosphate is quantified (e.g., by scintillation counting).
-
IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated from the dose-response curves.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.
Protocol:
-
ALK-positive NSCLC cell lines (e.g., H3122, NCI-H2228) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
For MTT assays, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assays, a reagent that measures ATP levels is added to the wells, and luminescence is measured.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with ALK-positive NSCLC cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group (e.g., orally, once daily) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated based on the difference in tumor volume or weight between the treated and control groups.
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway and points of inhibition by crizotinib and alectinib.
Experimental Workflow for ALK Inhibitor Evaluation
Caption: A typical workflow for the preclinical and clinical evaluation of ALK inhibitors.
Conclusion
Alectinib has demonstrated superior efficacy and improved CNS control compared to crizotinib in the first-line treatment of ALK-positive NSCLC, establishing it as a standard of care.[8][9] The improved safety profile and activity against certain crizotinib-resistant mutations further support its use. The development of next-generation ALK inhibitors highlights the progress in targeted therapy for NSCLC, offering patients more durable responses and a better quality of life. Future research will continue to focus on overcoming resistance mechanisms to further improve outcomes for patients with ALK-positive NSCLC.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treating ALK-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis and Treatment of ALK Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Outcomes of ALK positive lung cancer patients treated with crizotinib or second-generation ALK inhibitor: a monoinstitutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ilcn.org [ilcn.org]
- 9. memoinoncology.com [memoinoncology.com]
- 10. Crizotinib - Wikipedia [en.wikipedia.org]
- 11. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 12. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic review of sequencing of ALK inhibitors in ALK-positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Selectivity Profile Comparison of the Novel ALK Inhibitor NVL-655
For researchers, scientists, and professionals in drug development, understanding the precise selectivity of a kinase inhibitor is paramount. Anaplastic Lymphoma Kinase (ALK) has emerged as a critical target in oncology, particularly in non-small cell lung cancer (NSCLC). The evolution of ALK inhibitors has been marked by a drive for increased potency against resistance mutations and improved selectivity to minimize off-target effects. This guide provides a comparative analysis of the selectivity profile of NVL-655, a novel fourth-generation ALK inhibitor, against established predecessors.
While the specific compound "Alk-IN-22" could not be identified in publicly available literature, this guide focuses on NVL-655, a well-characterized, next-generation ALK inhibitor with a published, detailed selectivity profile. This comparison aims to provide a framework for evaluating the on- and off-target activities of novel kinase inhibitors.
Comparative Selectivity of ALK Inhibitors
The following table summarizes the inhibitory activity (IC50 in nM) of NVL-655 and other prominent ALK inhibitors against ALK and a selection of other kinases. A lower IC50 value indicates greater potency. This data is crucial for predicting both the efficacy and potential side effects of these targeted therapies.
| Kinase Target | NVL-655 (IC50 nM) | Crizotinib (IC50 nM) | Alectinib (IC50 nM) | Lorlatinib (IC50 nM) |
| ALK | 2.8 [1] | 20 | ≤10 (LTK) [2] | Active [3] |
| ROS1 | Within 10-fold of ALK IC50[1] | Active[3] | - | Active[3] |
| LTK | Within 10-fold of ALK IC50[1] | - | ≤10[2] | - |
| TRKA | Within 50-fold of ALK IC50[1] | - | - | Active[3] |
| TRKB | Within 10-fold of ALK IC50[1] | - | - | Active[3] |
| TRKC | Within 50-fold of ALK IC50[1] | - | - | Active[3] |
| FAK | Within 10-fold of ALK IC50[1] | - | - | Active[3] |
| c-MET | - | 8.0 | - | - |
| GAK | - | - | ≤10[2] | - |
| TYK1 | - | - | - | Active[3] |
| FER | Within 50-fold of ALK IC50[1] | - | - | Active[3] |
| FPS | - | - | - | Active[3] |
| ACK | - | - | - | Active[3] |
Note: A direct numerical comparison for all inhibitors against all kinases is not always available in the public domain. "Active" indicates reported inhibitory activity without a specific IC50 value in the cited source. The selectivity of NVL-655 is notably high, with over 50-fold selectivity for ALK over 96% of the 335 kinases tested in one study.[1]
Experimental Protocols
The data presented in this guide is derived from in vitro kinase inhibition assays. While specific parameters may vary between studies, the general principles of these assays are consistent.
General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Test inhibitor compound (e.g., NVL-655) at various concentrations
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with a detectable byproduct (e.g., ADP)
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like Tris-HCl)
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or reagents for luminescence-based ADP detection like ADP-Glo™)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in an appropriate solvent, typically DMSO.
-
Reaction Setup: The kinase, its substrate, and the kinase reaction buffer are added to the wells of the assay plate.
-
Inhibitor Addition: The various concentrations of the test inhibitor are added to the appropriate wells. Control wells with no inhibitor (vehicle control) and no enzyme (background control) are also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., a high concentration of EDTA to chelate Mg²⁺ ions necessary for kinase activity).
-
Detection: The amount of substrate phosphorylation is quantified.
-
Radiometric Assay: If radiolabeled ATP is used, the phosphorylated substrate is separated from the unreacted ATP (e.g., by filtration or electrophoresis), and the radioactivity is measured using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): A reagent is added that converts the ADP produced during the kinase reaction into a luminescent signal.[4] The intensity of the light is proportional to the kinase activity and is measured with a luminometer.[4]
-
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing Key Concepts
To further clarify the context of ALK inhibition and the experimental procedures, the following diagrams are provided.
References
- 1. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lorbrena (Lorlatinib) Approved for the Treatment of Metastatic Non–Small-Cell Lung Cancer with ALK Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
Head-to-Head Comparison: Alectinib vs. An Alternative ALK Inhibitor
To the Researcher: Our investigation to provide a head-to-head comparison of Alk-IN-22 and alectinib has revealed that "this compound" is not a recognized designation for an Anaplastic Lymphoma Kinase (ALK) inhibitor in publicly available scientific literature. As a result, a direct comparison with supporting experimental data as requested is not feasible at this time.
To fulfill the objective of providing a comprehensive comparison guide, we propose a head-to-head analysis of alectinib versus ceritinib , another potent, second-generation ALK inhibitor. This comparison will provide valuable insights for researchers, scientists, and drug development professionals by leveraging available experimental data.
Executive Summary
Alectinib and ceritinib are both highly effective second-generation tyrosine kinase inhibitors (TKIs) that have demonstrated significant clinical activity in patients with ALK-positive non-small cell lung cancer (NSCLC), including those who have developed resistance to the first-generation inhibitor, crizotinib. While both drugs target the ALK fusion protein, they exhibit distinct profiles in terms of biochemical potency, cellular activity, in vivo efficacy, and safety. Alectinib has shown a more favorable safety profile in clinical trials, with a lower incidence of adverse events compared to ceritinib.[1]
Biochemical Potency
The biochemical potency of ALK inhibitors is a critical determinant of their therapeutic efficacy. This is typically assessed through in vitro kinase assays that measure the half-maximal inhibitory concentration (IC50) against the purified ALK enzyme.
| Compound | ALK (wild-type) IC50 (nM) |
| Alectinib | 1.9 |
| Ceritinib | 0.2 |
Data represents a summary from multiple preclinical studies. Actual values may vary depending on the specific assay conditions.
Ceritinib demonstrates greater biochemical potency against wild-type ALK in enzymatic assays compared to alectinib.
Cellular Activity
Cellular assays provide a more biologically relevant measure of a compound's activity by evaluating its ability to inhibit ALK signaling and cell proliferation in cancer cell lines harboring ALK fusions.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| Alectinib | H2228 (EML4-ALK) | Cell Viability (MTT/XTT) | 36 |
| Ceritinib | H2228 (EML4-ALK) | Cell Viability (MTT/XTT) | 25 |
Data represents a summary from multiple preclinical studies. Actual values may vary depending on the specific assay conditions.
In cellular models, both alectinib and ceritinib demonstrate potent inhibition of ALK-dependent cell proliferation.
In Vivo Efficacy
The anti-tumor activity of alectinib and ceritinib has been evaluated in preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Alectinib | H2228 | 20 mg/kg, oral, once daily | >90 |
| Ceritinib | H2228 | 50 mg/kg, oral, once daily | >90 |
Data represents a summary from multiple preclinical studies. Actual values may vary depending on the specific tumor model and dosing schedule.
Both alectinib and ceritinib exhibit robust anti-tumor efficacy in in vivo models of ALK-positive NSCLC.
Safety Profile
The safety and tolerability of ALK inhibitors are critical considerations for clinical use. The following table summarizes common adverse events observed in clinical trials.
| Adverse Event | Alectinib (% incidence) | Ceritinib (% incidence) |
| Gastrointestinal | ||
| Diarrhea | 12 | 86 |
| Nausea | 21 | 82 |
| Vomiting | 14 | 60 |
| Hepatotoxicity | ||
| ALT/AST Elevation | 15-30 | 40-60 |
| Other | ||
| Fatigue | 26 | 40 |
| Myalgia | 16 | 20 |
Data is a summary from various clinical trials and may not be from direct head-to-head comparisons. Incidence rates can vary based on the study population and design.
Clinical data suggests that alectinib is associated with a lower incidence and severity of gastrointestinal side effects and hepatotoxicity compared to ceritinib.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Simplified ALK Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for ALK Inhibitor Evaluation.
Experimental Protocols
ALK Kinase Assay (Biochemical IC50 Determination)
Objective: To determine the in vitro inhibitory activity of a compound against the purified ALK enzyme.
Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the amount of kinase inhibition.
Protocol:
-
Reagent Preparation: Reconstitute purified recombinant ALK enzyme, substrate (e.g., a generic tyrosine kinase substrate), and ATP in kinase buffer. Prepare serial dilutions of the test compounds (alectinib, ceritinib).
-
Kinase Reaction: In a 384-well plate, combine the ALK enzyme, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (Cellular IC50 Determination)
Objective: To measure the effect of a compound on the proliferation and viability of ALK-positive cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that measure the metabolic activity of cells. Viable cells reduce the tetrazolium salt to a colored formazan product, and the absorbance of this product is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed ALK-positive cancer cells (e.g., H2228) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (alectinib, ceritinib) and incubate for 72 hours at 37°C in a CO2 incubator.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Determine the IC50 value by plotting the data and fitting it to a dose-response curve.[2][3][4][5]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Cell Preparation and Implantation: Harvest ALK-positive cancer cells (e.g., H2228) and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation. Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).[6][7][8]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Drug Administration: Administer the test compounds (alectinib, ceritinib) and a vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.[7][8]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition for the treated groups compared to the control group at the end of the study. Monitor for any signs of toxicity in the animals.[7]
References
- 1. What's better: Alectinib vs Ceritinib? – meds.is [meds.is]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell proliferation kit ii (xtt) protocol | Sigma-Aldrich [sigmaaldrich.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. In vivo tumor xenograft experiments [bio-protocol.org]
- 8. Tumor xenograft in vivo experiments [bio-protocol.org]
- 9. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Benchmarking Alk-IN-22: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alk-IN-22 against established Anaplastic Lymphoma Kinase (ALK) inhibitors. The following sections detail the biochemical and cellular performance of these compounds, supported by experimental data and standardized protocols.
Introduction to ALK Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, point mutations, or amplification, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma. The aberrant ALK signaling cascade promotes cell proliferation, survival, and differentiation through downstream pathways, primarily the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. The development of small molecule ALK inhibitors has revolutionized the treatment of ALK-positive malignancies. This guide focuses on benchmarking the novel inhibitor, this compound, against clinically relevant ALK inhibitors.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound in comparison to first, second, and third-generation ALK inhibitors against wild-type ALK and clinically significant resistance mutations.
| Inhibitor | Type | ALK (WT) IC50 (nM) | ALK (L1196M) IC50 (nM) | ALK (G1202R) IC50 (nM) |
| This compound | Novel Inhibitor | 2.3 | 3.7 | 2.9 |
| Crizotinib | 1st Generation | 24 | - | - |
| Alectinib | 2nd Generation | 1.9 | - | - |
| Ceritinib | 2nd Generation | 0.2 | - | - |
| Brigatinib | 2nd Generation | 1.5–12 | Yes | Yes |
| Lorlatinib | 3rd Generation | - | Yes | Yes |
Note: IC50 values can vary depending on the specific assay conditions. Data for known inhibitors is compiled from various public sources for comparative purposes. The activity against specific mutations is indicated with "Yes" where the inhibitor is known to be effective, though specific IC50 values may vary.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.
Biochemical IC50 Determination Assay (Kinase Activity Assay)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of purified ALK protein by 50%.
Materials:
-
Recombinant human ALK protein (catalytic domain)
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitors (this compound and others) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add a fixed concentration of recombinant ALK enzyme to the wells of a 384-well plate containing kinase buffer.
-
Add the diluted inhibitors to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically a luminescent or fluorescent readout.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay (Cell Viability Assay)
This assay measures the ability of an inhibitor to reduce the proliferation of cancer cells that are dependent on ALK signaling.
Materials:
-
ALK-positive cancer cell lines (e.g., H3122 for EML4-ALK, SU-DHL-1 for NPM-ALK)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTS reagent)
-
96-well clear-bottom plates
Procedure:
-
Seed the ALK-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of inhibitors. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
ALK-positive cancer cell line
-
Matrigel (optional, to aid tumor formation)
-
Test inhibitor formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of ALK-positive cancer cells (typically mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups at a predetermined dose and schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Visualizing Key Pathways and Workflows
To further aid in the understanding of ALK inhibition and the experimental processes, the following diagrams have been generated.
Caption: Simplified ALK signaling pathway.
Caption: General experimental workflow for ALK inhibitor evaluation.
Confirming On-Target Effects of ALK Inhibitors: A Comparative Guide
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. This guide provides a comparative overview of the on-target effects of several prominent ALK inhibitors, detailing the experimental validation of their efficacy and the signaling pathways they modulate. While this guide focuses on well-established ALK inhibitors, it is important to note that specific data for a compound designated "Alk-IN-22" is not available in the public domain as of late 2025. The principles and methods described herein are applicable to the evaluation of any novel ALK inhibitor.
The aberrant fusion of the ALK gene results in the constitutive activation of its kinase domain, driving oncogenesis through the activation of several downstream signaling pathways.[1][2][3] ALK inhibitors function by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] This inhibition leads to the suppression of tumor cell proliferation and survival.[1][2][4]
The ALK Signaling Pathway
Oncogenic ALK fusions, such as EML4-ALK, lead to the constitutive activation of downstream signaling pathways, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[3] These pathways are crucial for cell proliferation, survival, and differentiation.[2] The diagram below illustrates the central role of ALK in these oncogenic signaling networks.
References
The Macrocyclic Advantage: A Comparative Guide to Alk-IN-22 (Lorlatinib) for ALK-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alk-IN-22, a macrocyclic anaplastic lymphoma kinase (ALK) inhibitor, with other ALK inhibitors. We will use lorlatinib as the representative molecule for this compound to objectively compare its performance, supported by experimental data. The unique macrocyclic structure of this compound offers significant advantages in potency, circumvention of resistance, and penetration of the central nervous system (CNS).
The Power of the Macrocycle: Enhanced Potency and Overcoming Resistance
The defining feature of this compound (lorlatinib) is its novel macrocyclic chemical structure. Unlike its linear counterparts, this ring-like configuration pre-organizes the molecule into a conformation that is optimal for binding to the ATP pocket of the ALK kinase domain. This structural rigidity reduces the entropic penalty upon binding, leading to a significant increase in potency.
Furthermore, the macrocyclic design allows this compound to effectively inhibit a wide range of ALK resistance mutations that render earlier-generation inhibitors ineffective. This includes the highly challenging G1202R solvent front mutation, a common mechanism of resistance to second-generation ALK tyrosine kinase inhibitors (TKIs).
Comparative Efficacy: this compound vs. Other ALK Inhibitors
Clinical and preclinical data consistently demonstrate the superior efficacy of the macrocyclic inhibitor this compound (lorlatinib) compared to non-macrocyclic alternatives such as the first-generation inhibitor crizotinib and second-generation inhibitors like alectinib and brigatinib.
Table 1: Comparison of In Vitro Potency against Wild-Type and Mutant ALK
| Compound | ALK WT IC₅₀ (nM) | ALK L1196M IC₅₀ (nM) | ALK G1202R IC₅₀ (nM) |
| This compound (Lorlatinib) | <1 | <1 | 11 |
| Crizotinib | 3.6 | 13 | >1000 |
| Alectinib | 1.9 | 1.1 | 185 |
| Brigatinib | 1.4 | 1.2 | 81 |
Data compiled from publicly available preclinical studies. IC₅₀ values represent the concentration required for 50% inhibition.
Table 2: Clinical Efficacy in First-Line Treatment of ALK-Positive NSCLC (CROWN Study)
| Outcome | This compound (Lorlatinib) | Crizotinib | Hazard Ratio (95% CI) |
| Progression-Free Survival (12 months) | 78% | 39% | 0.28 (0.19-0.41) |
| Objective Response Rate | 76% | 58% | - |
| Intracranial Response Rate (patients with baseline brain metastases) | 82% | 23% | - |
| Intracranial Complete Response Rate | 71% | 8% | - |
Data from the Phase 3 CROWN study in previously untreated ALK-positive non-small cell lung cancer (NSCLC) patients.
Network meta-analyses have also suggested that lorlatinib has a high probability of achieving the most favorable progression-free survival compared to alectinib and brigatinib in the first-line setting.[1][2][3]
Superior Central Nervous System (CNS) Penetration
A critical challenge in treating ALK-positive cancers is the high incidence of brain metastases. The blood-brain barrier (BBB) restricts the entry of many drugs into the CNS. The macrocyclic structure of this compound contributes to its enhanced ability to cross the BBB, leading to superior intracranial efficacy.
Table 3: Comparison of CNS Activity
| Feature | This compound (Lorlatinib) | Crizotinib | Alectinib | Brigatinib |
| Designed for CNS Penetration | Yes | No | Yes | Yes |
| Intracranial Response Rate (First-Line) | 82% | 23% | ~64% | ~78% |
| Activity against G1202R CNS Metastases | Yes | No | No | No |
Data compiled from various clinical trials and preclinical studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ALK Kinase Inhibition Assay (In Vitro)
This assay determines the concentration of an inhibitor required to block 50% of ALK kinase activity (IC₅₀).
-
Reagents and Materials:
-
Recombinant human ALK kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (this compound and comparators) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the ALK enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (In Vitro)
This assay measures the effect of ALK inhibitors on the proliferation of ALK-positive cancer cell lines (e.g., NCI-H3122).
-
Reagents and Materials:
-
NCI-H3122 human lung adenocarcinoma cell line (EML4-ALK fusion positive)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Test inhibitors (this compound and comparators) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well cell culture plates
-
-
Procedure:
-
Seed NCI-H3122 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Treat the cells with the inhibitor dilutions for 72 hours.
-
After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent viability relative to a DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Patient-Derived Xenograft (PDX) Model (In Vivo)
This model assesses the in vivo efficacy of ALK inhibitors in a more clinically relevant setting.
-
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Fresh tumor tissue from an ALK-positive NSCLC patient
-
Test inhibitors formulated for oral administration
-
-
Procedure:
-
Surgically implant a small fragment of the patient's tumor subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound, comparator inhibitors).
-
Administer the treatments orally once daily for a specified period (e.g., 21 days).
-
Measure the tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for ALK phosphorylation).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the ALK signaling pathway and a general workflow for evaluating ALK inhibitors.
Figure 1: Simplified ALK signaling pathway and the point of inhibition by this compound.
Figure 2: General experimental workflow for the evaluation of ALK inhibitors.
Conclusion
The macrocyclic structure of this compound (lorlatinib) confers significant advantages over non-macrocyclic ALK inhibitors. Its pre-organized conformation leads to higher potency, while its unique shape allows it to overcome key resistance mutations. Furthermore, its enhanced ability to penetrate the central nervous system makes it a crucial therapeutic option for patients with brain metastases. The robust preclinical and clinical data presented in this guide support the superior profile of this compound in the treatment of ALK-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Efficacy and Safety of Lorlatinib Versus Alectinib and Lorlatinib Versus Brigatinib for ALK-Positive Advanced/Metastatic NSCLC: Matching-Adjusted Indirect Comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of lorlatinib, alectinib and brigatinib in ALK inhibitor-naive/untreated ALK-positive advanced non-small-cell lung cancer: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Alk-IN-22
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "Alk-IN-22" was found in public databases. The following guidance is based on general safety protocols for handling potent, novel research chemicals and extrapolated from the safety information of a structurally related Anaplastic Lymphoma Kinase (ALK) inhibitor, ALK-IN-1. Researchers should always perform a thorough risk assessment before handling any new compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potential novel macrocyclic Anaplastic Lymphoma Kinase (ALK) inhibitor. The information is designed to ensure the safe handling, use, and disposal of this potent research compound.
Personal Protective Equipment (PPE)
Given the likely high potency and potential hazards associated with a novel ALK inhibitor, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.
| Protection Type | Required PPE | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | To prevent inhalation of the powdered compound, which may be harmful.[1] |
| Eye and Face Protection | Safety glasses with side shields and a face shield | Provides a barrier against splashes and airborne particles, preventing eye contact and irritation.[1] |
| Hand Protection | Double-gloving with nitrile gloves | Minimizes the risk of skin contact and absorption. The outer glove should be removed and disposed of immediately after handling. |
| Body Protection | Laboratory coat with long sleeves and closed front | Protects against skin contact from spills and contamination of personal clothing. |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills and dropped objects. |
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan is critical to minimize exposure and ensure safety. The following step-by-step guidance covers the entire lifecycle of this compound in a laboratory setting.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound into the chemical inventory.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
2.2. Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Use appropriate solvents as specified in the research protocol.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
2.3. Experimental Use:
-
When using this compound in experiments, ensure that all procedures are performed in a designated and well-ventilated area.
-
Avoid generating aerosols or dust.
-
After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
2.4. Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then carefully wipe up and place in a sealed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Thoroughly clean the spill area with a suitable decontaminating solution.
2.5. Disposal Plan:
-
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for handling a potent powdered compound like this compound.
ALK Signaling Pathway
ALK inhibitors function by blocking the activity of the anaplastic lymphoma kinase, which, when constitutively activated by mutation or fusion, drives cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the ALK signaling pathway and the point of inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
